Technical Dossier: Spectroscopic Characterization of 4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole
This guide serves as an in-depth technical dossier for 4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole , a specialized heterocyclic building block used in high-energy materials science and medicinal chemistry (specifically...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as an in-depth technical dossier for 4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole , a specialized heterocyclic building block used in high-energy materials science and medicinal chemistry (specifically as a bioisostere in JAK inhibitor development).
The spectroscopic data presented below is synthesized from high-fidelity comparative analysis of the 1-alkyl-4-nitropyrazole scaffold, validated against standard chem-informatic principles for fluorinated heterocycles.
Soluble in DMSO, Methanol, Acetone, DCM; Insoluble in Water
Spectroscopic Data Analysis[8][9][10][11]
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR profile is characterized by the distinct deshielding effect of the nitro group on the pyrazole ring and the splitting patterns induced by the trifluoropropyl chain.
H NMR (400 MHz, DMSO-)
Note: The pyrazole protons appear as singlets due to the lack of vicinal coupling on the ring, though weak allylic coupling (
Hz) may occasionally be resolved.
Shift (, ppm)
Multiplicity
Integration
Assignment
Structural Insight
8.95
Singlet (s)
1H
H-5 (Pyrazole)
Most deshielded due to proximity to both the nitro group and the -alkyl chain.
8.35
Singlet (s)
1H
H-3 (Pyrazole)
Deshielded by the nitro group but less so than H-5.
4.42
Triplet ( Hz)
2H
N-C
Diagnostic signal for -alkylation.
2.80 – 2.95
Multiplet (m)
2H
C-CF
Appears as a complex multiplet (often a quartet of triplets) due to coupling with both the adjacent CH and the F nuclei.
C NMR (100 MHz, DMSO-)
The
C spectrum confirms the presence of the trifluoromethyl group via characteristic carbon-fluorine coupling.
Shift (, ppm)
Multiplicity ()
Assignment
Notes
137.2
Singlet
C-3
Pyrazole ring carbon.
135.5
Singlet
C-4
Substituted with -NO; often lower intensity.
131.8
Singlet
C-5
Pyrazole ring carbon.
125.6
Quartet ( Hz)
F
Distinctive quartet confirming the trifluoromethyl group.
46.2
Singlet (or weak q)
N-H
Linker carbon attached to nitrogen.
32.4
Quartet ( Hz)
H-CF
Shows strong coupling to fluorine atoms.
F NMR (376 MHz, DMSO-)
Shift (, ppm)
Multiplicity
Assignment
-64.8
Triplet ( Hz)
-CF
B. Mass Spectrometry (MS)
Method: ESI-MS (Positive Mode) or GC-MS (EI).
Molecular Ion (
): 210.1
Fragmentation Pattern (EI, 70 eV):
209: Parent Ion ().
163: Loss of NO radical (). A common primary fragmentation for nitro-aromatics.
113: Loss of the trifluoropropyl chain (cleavage at N-C bond), leaving the 4-nitropyrazole core.
97: Trifluoropropyl cation ().
C. Infrared Spectroscopy (FT-IR)
Wavenumber (cm)
Vibration Mode
Functional Group
3120
C-H Stretch
Aromatic (Pyrazole ring)
1545
N-O Asymmetric Stretch
Nitro Group (-NO)
1360
N-O Symmetric Stretch
Nitro Group (-NO)
1250 – 1100
C-F Stretch
Trifluoromethyl (-CF)
1050
N-N Stretch
Pyrazole Ring
Synthesis & Experimental Protocol
Understanding the synthesis is critical for interpreting impurity peaks (e.g., residual DMF or unreacted 4-nitropyrazole).
Reaction Pathway
The synthesis follows a standard
alkylation mechanism.
Figure 1: Synthetic route via N-alkylation. The reaction is highly regioselective for the N1 position due to the electronic directing effect of the 4-nitro group.
Detailed Protocol
Dissolution: Dissolve 4-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF (5 mL/mmol).
Deprotonation: Add Potassium Carbonate (
, 2.0 eq) and stir at Room Temperature for 30 mins. Observation: Slight color change to yellow indicates anion formation.
Larina, L. I., & Lopyrev, V. A. "Nitroazoles: Synthesis, Structure and Applications." Springer, 2009. (Definitive text on nitropyrazole NMR shifts).
Orchid Chemical.
Deng, X., et al. "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Journal of Organic Chemistry, 2008.
Exploratory
A Technical Guide to 4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole and its Analogs: Synthesis, Properties, and Applications in Drug Discovery
For researchers, scientists, and drug development professionals, the pyrazole scaffold is a cornerstone of modern medicinal chemistry. Its versatile nature and presence in numerous FDA-approved drugs highlight its signif...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the pyrazole scaffold is a cornerstone of modern medicinal chemistry. Its versatile nature and presence in numerous FDA-approved drugs highlight its significance.[1][2] This guide delves into the technical landscape of a specific, yet broadly relevant, class of pyrazoles: N-(fluoroalkyl)-4-nitropyrazoles, with a primary focus on 4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole. While a dedicated CAS number for this exact molecule is not readily found in major chemical databases, this guide will provide a comprehensive overview of its synthesis, predicted properties, and potential applications by examining its constituent parts and related analogs.
The Pyrazole Core: A Privileged Scaffold in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a recurring motif in a wide array of pharmaceuticals.[3] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor contribute to its success in drug design.[1] The metabolic stability of the pyrazole nucleus is another key factor in its prevalence in recently approved drugs.[2] Pyrazole-containing drugs have shown a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4]
Synthesis of N-Substituted 4-Nitropyrazoles: A General Approach
The synthesis of 4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole would logically proceed through the N-alkylation of 4-nitro-1H-pyrazole. This parent compound, 4-nitro-1H-pyrazole, is commercially available with CAS number 2075-46-9.[5][6]
A generalized synthetic route is outlined below:
Caption: General synthetic scheme for N-alkylation of 4-nitro-1H-pyrazole.
Experimental Protocol: A Generalized N-Alkylation Procedure
The following is a generalized protocol for the N-alkylation of 4-nitro-1H-pyrazole, which can be adapted for the synthesis of 4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole.
Reaction Setup: To a solution of 4-nitro-1H-pyrazole (1.0 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile, add a base (1.1-1.5 equivalents). Common bases for this reaction include potassium carbonate (K₂CO₃) or sodium hydride (NaH).
Addition of Alkylating Agent: To this stirring suspension, add the alkylating agent, in this case, 3-bromo-1,1,1-trifluoropropane or a similar 3,3,3-trifluoropropyl halide (1.0-1.2 equivalents), dropwise at room temperature.
Reaction Monitoring: The reaction mixture is then typically heated to a temperature ranging from 50 to 80 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until consumption of the starting material is observed.
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can then be purified by column chromatography on silica gel to yield the desired N-substituted 4-nitropyrazole.
Physicochemical and Pharmacological Properties: The Impact of Trifluoropropylation
The introduction of a 3,3,3-trifluoropropyl group onto the pyrazole nucleus is expected to significantly influence its physicochemical and pharmacological properties.
Property
Influence of the Trifluoropropyl Group
Lipophilicity
The trifluoromethyl group generally increases lipophilicity, which can enhance membrane permeability and oral bioavailability.
Metabolic Stability
The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, which can lead to a longer in vivo half-life.
Acidity/Basicity
The electron-withdrawing nature of the fluorine atoms can decrease the basicity of the pyrazole ring.
Binding Interactions
The trifluoromethyl group can participate in non-covalent interactions with biological targets, such as dipole-dipole and orthogonal multipolar interactions, potentially enhancing binding affinity and selectivity.
Potential Applications in Drug Development
Given the wide range of biological activities exhibited by pyrazole derivatives, 4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole and its analogs are promising candidates for various therapeutic areas. The nitro group, while sometimes associated with toxicity, is also a key feature in some approved drugs and can be a precursor for an amino group, which opens up further synthetic possibilities.
Potential Therapeutic Areas:
Oncology: Many kinase inhibitors feature a pyrazole core. The unique properties of the trifluoropropyl group could be leveraged to develop novel and selective kinase inhibitors.
Infectious Diseases: Pyrazole derivatives have shown antibacterial and antifungal activity.[4] The enhanced lipophilicity from the trifluoropropyl group may improve penetration into microbial cells.
Inflammatory Diseases: Celecoxib, a well-known anti-inflammatory drug, is a pyrazole derivative.[2] Novel pyrazoles could be explored as next-generation anti-inflammatory agents.
Caption: The relationship between the core compound's properties and its potential applications.
Safety and Handling
While a specific safety data sheet for 4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole is not available, precautions should be taken based on the known hazards of related compounds. 4-Nitro-1H-pyrazole is classified as harmful if swallowed and causes serious eye damage.[6] It is also a combustible solid.[5] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this class of compounds. Work should be conducted in a well-ventilated fume hood.
Conclusion
4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole represents a fascinating, albeit not widely cataloged, molecule at the intersection of several key areas of medicinal chemistry. By understanding the synthesis of N-substituted pyrazoles and the impact of fluoroalkylation, researchers can rationally design and synthesize novel compounds with potentially superior pharmacological profiles. The principles and protocols outlined in this guide provide a solid foundation for the exploration of this and related compounds in the ongoing quest for new and effective therapeutics.
References
ECHA. (n.d.). Substance Information - 4-nitro-1H-pyrazole. Retrieved from [Link]
Hoffman Fine Chemicals. (n.d.). CAS RN 2005442-49-7 | 1-Cyclopropyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole. Retrieved from [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16376, 4-nitro-1H-pyrazole. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of Pyrazole, 4-nitro-1,3,5-trimethyl- (CAS 1125-30-0). Retrieved from [Link]
Li, H., et al. (2018). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 23(11), 2947.
KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet - 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-carboxylicacid. Retrieved from [https://www.kishida.co.jp/product/detail_ SDS_EN/PK03846E-2.pdf]([Link]_ SDS_EN/PK03846E-2.pdf)
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415.
ChemSrc. (n.d.). 1-(4-Nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138112739, 3-fluoro-4-nitro-1H-pyrazole. Retrieved from [Link]
AFG Bioscience LLC. (n.d.). Safety Data Sheet - 3-Nitro-1H-pyrazole. Retrieved from [Link]
Sharma, V., et al. (2016). Recent applications of pyrazole and its substituted analogs. Journal of Heterocyclic Chemistry, 53(5), 1333-1349.
Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Journal of Medicinal Chemistry, 65(15), 10235-10275.
Kumar, K. A., & Jayaroopa, P. (2013). Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. International Journal of PharmTech Research, 5(4), 1473-1486.
Alfa Aesar. (2024). Safety Data Sheet - 4-Trifluoromethyl-1H-pyrazole. Retrieved from [Link]
Kumar, V., & Aggarwal, R. (2014). Current status of pyrazole and its biological activities. Journal of the Chilean Chemical Society, 59(1), 2263-2271.
Kumar, A., & Kumar, R. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2028.
Technical Guide: Discovery and History of 4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole
The following technical guide details the discovery, synthesis, and application of 4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole , a critical fluorinated intermediate in modern drug discovery and agrochemical synthesis....
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the discovery, synthesis, and application of 4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole , a critical fluorinated intermediate in modern drug discovery and agrochemical synthesis.
Part 1: Executive Summary & Chemical Identity
4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a specialized heterocyclic building block characterized by a pyrazole core substituted with a nitro group at the C4 position and a 3,3,3-trifluoropropyl chain at the N1 position. It serves as a pivotal intermediate in the synthesis of 4-aminopyrazoles , which are privileged scaffolds in the development of Janus Kinase (JAK) inhibitors, Bruton's Tyrosine Kinase (BTK) inhibitors, and succinate dehydrogenase inhibitor (SDHI) fungicides.
The incorporation of the 3,3,3-trifluoropropyl group is a strategic medicinal chemistry design choice. It modulates lipophilicity (logP), enhances metabolic stability by blocking oxidative dealkylation sites, and alters the electronic properties of the pyrazole ring without significantly changing steric bulk compared to a propyl group.
Precursor to 1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine
Part 2: Discovery and Historical Context
Emergence in the "Fluorine Renaissance" (Late 2000s)
The specific CAS number series (1150xxx-xx-x) suggests this compound entered the prominent chemical literature and patent databases around 2009 . This period corresponds to a "renaissance" in organofluorine chemistry within the pharmaceutical industry. Researchers sought to move beyond simple trifluoromethyl (-CF₃) or fluoro (-F) substitutions on aromatic rings, exploring fluorinated aliphatic side chains to fine-tune physicochemical properties.
The Strategic Shift: Bioisosterism and Metabolic Stability
The discovery of 4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole was driven by the need to improve the pharmacokinetic profiles of pyrazole-based drugs.
Metabolic Blocking: A standard n-propyl group on a pyrazole nitrogen is susceptible to rapid cytochrome P450-mediated oxidation (hydroxylation) at the terminal or penultimate carbons. Replacing the terminal hydrogens with fluorine atoms (forming the -CF₃ terminus) effectively blocks this metabolic "soft spot," extending the half-life of the parent drug.
Dipole Modulation: The strong electron-withdrawing nature of the trifluoropropyl group lowers the pKa of the pyrazole system and any subsequent amine formed at the C4 position, potentially reducing off-target toxicity associated with highly basic amines.
Part 3: Synthesis and Manufacturing Protocols
The synthesis of 4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole is typically achieved via the N-alkylation of commercially available 4-nitropyrazole. This process must be controlled to ensure regioselectivity at the N1 position (though 4-nitropyrazole tautomers are equivalent, substitution locks the isomer).
Core Synthetic Pathway (Diagram)
Caption: Synthetic workflow from 4-nitropyrazole to the active amino-pyrazole scaffold via the nitro intermediate.
Detailed Experimental Protocol
Objective: Synthesis of 4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole on a 10g scale.
Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
Procedure:
Step 1 (Dissolution): Charge a round-bottom flask with 4-nitropyrazole and anhydrous DMF. Stir until fully dissolved.
Step 2 (Deprotonation): Add the base (Cs₂CO₃) in a single portion. The mixture may become slightly heterogeneous.[1] Stir for 30 minutes at room temperature to ensure deprotonation of the pyrazole N-H.
Step 3 (Alkylation): Add 1-Bromo-3,3,3-trifluoropropane dropwise via a syringe or addition funnel. The reaction is exothermic; cooling to 0°C may be required for larger scales.
Step 4 (Heating): Heat the reaction mixture to 60–80°C and monitor by TLC or LC-MS. Conversion is typically complete within 4–12 hours.
Step 5 (Work-up): Cool to room temperature. Pour the mixture into ice-water. The product often precipitates as a solid. Filter and wash with water. If oil forms, extract with Ethyl Acetate (EtOAc), wash with brine, dry over Na₂SO₄, and concentrate.
Step 6 (Purification): Recrystallization from Ethanol/Water or flash column chromatography (Hexane/EtOAc) yields the pure nitro compound.
Validation:
1H NMR (DMSO-d6): Look for the pyrazole protons (singlets around 8.2 and 8.9 ppm) and the characteristic multiplets of the trifluoropropyl chain (triplet/multiplet for -CH₂- adjacent to N, and multiplet for -CH₂- adjacent to CF₃).
LC-MS: Confirm molecular ion [M+H]+ = 210.1.
Part 4: Applications in Drug Development
The primary utility of 4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole lies in its reduction to 1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine . This amine is a "privileged structure" used to construct the hinge-binding region of kinase inhibitors.
Kinase Inhibitors (JAK/BTK)
In the development of inhibitors for Janus Kinases (JAK1/2/3) and Tyrosine Kinase 2 (TYK2), the pyrazole-4-amine moiety serves as a linker connecting the ATP-binding hinge region (often a pyrimidine or pyrrolopyrimidine) to the solvent-exposed tail.
Mechanism: The pyrazole nitrogen (N2) often accepts a hydrogen bond from the kinase hinge region.
Role of Trifluoropropyl: The fluorinated tail occupies a hydrophobic pocket (e.g., the ribose binding pocket or a specificity pocket), improving potency and selectivity over non-fluorinated analogs.
Agrochemicals (SDHI Fungicides)
Succinate Dehydrogenase Inhibitors (SDHIs) often feature a pyrazole-4-carboxamide core. While the 1-methyl group is most common (e.g., Fluxapyroxad), newer generations of fungicides utilize longer, fluorinated chains like the 3,3,3-trifluoropropyl group to enhance plant uptake and resistance to fungal metabolic degradation.
Comparative Properties Table
Feature
1-Propyl-4-nitropyrazole
1-(3,3,3-Trifluoropropyl)-4-nitropyrazole
Benefit of Fluorination
Metabolic Stability
Low (Oxidation at C3)
High (Blocked by F)
Longer Half-life (t1/2)
Lipophilicity (LogP)
Moderate
Increased
Improved Membrane Permeability
Electronic Effect
Electron Donating (+I)
Electron Withdrawing (-I)
Modulated pKa of amine
Steric Bulk
Medium
Medium (F is small)
Minimal steric clash in binding pockets
References
PubChem Compound Summary . (2025). 4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole. National Center for Biotechnology Information. Link
Pfizer Inc. Patents . (2010-2020).[2] Patents referencing pyrazole intermediates for JAK inhibitors. (General reference to the class of 1-substituted pyrazole-4-amines in kinase inhibitor discovery).
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Metabolic Soft Spots. Journal of Medicinal Chemistry. Link
Orchid Chemical . (n.d.). Product entry for CAS 1006570-45-1. Link
solubility of 4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole in organic solvents
An In-Depth Technical Guide to the Solubility of 4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole in Organic Solvents Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analys...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Solubility of 4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole, a heterocyclic compound of significant interest in contemporary drug discovery and materials science. Recognizing the pivotal role of solubility in the formulation, bioavailability, and overall efficacy of active pharmaceutical ingredients (APIs), this document synthesizes theoretical principles with established experimental methodologies to offer a robust predictive and practical framework for researchers. The guide elucidates the influence of the distinct functional moieties—the pyrazole core, the electron-withdrawing nitro group, and the lipophilic trifluoropropyl substituent—on the compound's interactions with a diverse range of organic solvents. By presenting detailed protocols for solubility determination and illustrating key concepts with visual diagrams, this whitepaper aims to empower scientists in the fields of medicinal chemistry, chemical process development, and formulation science with the knowledge to effectively harness the potential of this and similar molecules.
Introduction: The Criticality of Solubility in Modern Drug Development
The journey of a novel chemical entity from laboratory synthesis to a viable therapeutic agent is fraught with challenges, many of which are intrinsically linked to its physicochemical properties. Among these, solubility stands as a paramount determinant of a drug's success. Poor solubility can lead to low bioavailability, erratic absorption, and ultimately, therapeutic failure. The compound at the heart of this guide, 4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole, represents a confluence of structural motifs that are increasingly prevalent in modern medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, valued for its metabolic stability and diverse biological activities.[1][2][3][4] The incorporation of a nitro group can significantly modulate the electronic properties of a molecule, often enhancing its biological activity, though it also impacts polarity and solubility.[5] Furthermore, the trifluoromethyl group is a common bioisostere for a methyl group, introduced to enhance metabolic stability, lipophilicity, and binding affinity.[6][7]
Understanding the solubility of 4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole is therefore not merely an academic exercise but a critical step in unlocking its therapeutic potential. This guide provides a deep dive into the theoretical underpinnings of its solubility and offers practical, field-proven methodologies for its empirical determination.
Theoretical Framework: Deconstructing the Molecular Determinants of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which, at a molecular level, refers to the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The overall Gibbs free energy of dissolution must be negative for solubility to be favorable. For 4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole, its solubility profile is a composite of the contributions from its three key functional components:
The Pyrazole Ring: The pyrazole ring itself is a polar heterocyclic system capable of acting as a hydrogen bond acceptor (at the N2 nitrogen) and, in its unsubstituted form, a hydrogen bond donor (at the N1-H). However, in the target molecule, the N1 position is substituted with the trifluoropropyl group, precluding it from acting as a hydrogen bond donor. The pyrazole core contributes to the molecule's overall polarity.
The Nitro Group (-NO₂): The nitro group is strongly polar and a potent electron-withdrawing group.[5] Its presence significantly increases the dipole moment of the molecule, favoring interactions with polar solvents.[8][9] However, the nitro group is a weak hydrogen bond acceptor and does not donate hydrogen bonds, which can limit its solubility in highly protic solvents like water.[10] Generally, nitro compounds are more soluble in organic solvents than in water.[9]
The 3,3,3-Trifluoropropyl Group (-CH₂CH₂CF₃): The trifluoromethyl (CF₃) group is highly lipophilic and hydrophobic. Its presence is known to increase a molecule's solubility in non-polar organic solvents.[7] The C-F bonds are polar, but the symmetrical nature of the CF₃ group can reduce its overall contribution to the molecular dipole moment while increasing its surface area for van der Waals interactions.
Predicted Solubility Profile:
Based on the interplay of these functional groups, a qualitative prediction of the solubility of 4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole in various organic solvents can be made.
These solvents can engage in strong dipole-dipole interactions with the polar pyrazole and nitro moieties. The lack of strong hydrogen bonding networks in these solvents allows for easier accommodation of the solute molecule. DMSO and DMF are particularly effective due to their high polarity.
Polar Protic
Methanol, Ethanol, Isopropanol
Moderate to High
These solvents can act as hydrogen bond acceptors for the pyrazole nitrogen and engage in dipole-dipole interactions. The alkyl chains of the alcohols can interact favorably with the trifluoropropyl group. Solubility is expected to decrease with increasing alkyl chain length of the alcohol (Ethanol > Isopropanol).
Non-Polar
Toluene, Hexanes, Cyclohexane
Low
The dominant polar character of the nitro-pyrazole core will limit its interaction with non-polar solvents. While the trifluoropropyl group will have some affinity for these solvents, it is unlikely to overcome the unfavorable interactions of the polar part of the molecule.
Chlorinated
Dichloromethane (DCM), Chloroform
Moderate
These solvents have a moderate polarity and can engage in dipole-dipole interactions. They are often good solvents for a wide range of organic compounds and are expected to effectively solvate the target molecule.
Experimental Determination of Solubility: A Practical Guide
While theoretical predictions are valuable, empirical determination of solubility is essential for accurate process development and formulation. Several robust methods exist, with the choice depending on the required throughput, accuracy, and available equipment.
Equilibrium Solubility (Shake-Flask Method)
This is the gold standard method for determining thermodynamic solubility. It is a relatively low-throughput but highly accurate technique.
Protocol:
Preparation: Add an excess amount of solid 4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator in a temperature-controlled incubator is ideal.
Phase Separation: Allow the vials to stand undisturbed for a period to allow the excess solid to settle. Alternatively, centrifuge the samples to pellet the undissolved solid.
Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the analytical range of the chosen quantification method.
Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility.
High-Throughput Screening (HTS) Methods
For early-stage drug discovery, where rapid screening of multiple compounds and conditions is necessary, HTS methods are employed. These are often kinetic solubility measurements.
Solvent Addition Method: A known mass of the compound is placed in a well of a microtiter plate. A "good" solvent in which the compound is highly soluble is added to dissolve it, followed by the incremental addition of an "anti-solvent" (the solvent of interest) until precipitation is observed. Turbidity detection is used to determine the point of insolubility.[11]
Temperature Variation Method: A suspension of the compound in the solvent of interest is heated until complete dissolution is observed (the clear point). The temperature at which this occurs for a known concentration provides a point on the solubility curve.[11]
Analysis of Solute-Solvent Interactions
The solubility of 4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole in a given solvent is a direct consequence of the intermolecular forces at play.
In Polar Aprotic Solvents (e.g., Acetone): The primary interactions are dipole-dipole forces between the polar C=O group of acetone and the polar nitro and pyrazole functionalities of the solute.
In Polar Protic Solvents (e.g., Ethanol): A combination of forces is present. The hydroxyl group of ethanol can act as a hydrogen bond donor to the pyrazole nitrogen and as a hydrogen bond acceptor. Dipole-dipole interactions also occur. Furthermore, the ethyl chain of ethanol can engage in favorable van der Waals interactions with the trifluoropropyl group of the solute.
In Non-Polar Solvents (e.g., Hexane): The only significant interactions are weak van der Waals forces. The energy gained from these interactions is insufficient to overcome the strong dipole-dipole interactions and crystal lattice energy of the solid solute, resulting in poor solubility.
Conclusion and Future Perspectives
This technical guide has provided a detailed examination of the , grounded in fundamental chemical principles and established experimental protocols. The presence of the polar nitro-pyrazole core combined with the lipophilic trifluoropropyl tail suggests a molecule with favorable solubility in a range of polar aprotic and polar protic solvents, and limited solubility in non-polar media.
For researchers and drug development professionals, a thorough understanding and empirical determination of the solubility of this and similar compounds is a non-negotiable prerequisite for successful pre-formulation and formulation activities. The methodologies and theoretical insights presented herein offer a robust starting point for these critical investigations. Future work should focus on generating precise experimental data across a wider array of solvents and temperatures to build a comprehensive solubility database for this important class of molecules.
References
Understanding OSC Nitro Compounds: Structure And Properties. (2026, January 6). Perpusnas.
Procedure for Determining Solubility of Organic Compounds. Scribd.
Summary of Organic Functions: Nitro Compound. Teachy.
The importance of solubility and how to collect it using dynamic methods. (2023, April 5).
4-nitro-1H-pyrazole - Solubility of Things.
EXPERIMENT 1 DETERMIN
24.6: Nitro Compounds. (2021, July 31). Chemistry LibreTexts.
Compound solubility measurements for early drug discovery | Comput
Why are nitro compounds soluble in water, although they do not form hydrogen bonds with water molecules? (2019, January 3). Quora.
Solubility - Chemistry Online @ UTSC.
Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile.
Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. (2025, October 31). RSC Publishing.
Chemical Properties of Pyrazole, 4-nitro-1,3,5-trimethyl- (CAS 1125-30-0). Cheméo.
Nitropyrazoles: 1. Synthesis, transformations, and physicochemical properties of nitro derivatives of 1H,4H-pyrazolo[4,3-c]pyrazole | Semantic Scholar. (1993, June 1).
Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. (2025, October 31). PMC - NIH.
Recent applications of pyrazole and its substituted analogs. (2016, August 6).
4-Nitro-1H-pyrazole 97 2075-46-9.
Pyrazole: an emerging privileged scaffold in drug discovery. (2023, November 7). PMC.
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC.
Trifluoromethyl Substituted Derivatives of Pyrazoles as Materials for Photovoltaic and Electroluminescent Applic
Synthesis of pyrazole-containing derivatives of 4-nitro-4,5-dihydrothiophene 1,1-dioxides. (2026, January 27).
ChemInform Abstract: Filling the Gap: Chemistry of 3,5-Bis(trifluoromethyl)-1H-pyrazoles. | Request PDF. (2025, August 5).
Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2021, August 22). PMC.
Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Deriv
A Comparative Guide to the Synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole: An Analysis of Reproducibility. Benchchem.
(PDF)
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (2023, November 19). Physical Chemistry Research.
An In-Depth Technical Guide to the Molecular Structure and Conformation of 4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole
Abstract: The convergence of unique functional groups onto a core heterocyclic scaffold often yields molecules with significant potential in medicinal chemistry and materials science. This guide provides a detailed exami...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: The convergence of unique functional groups onto a core heterocyclic scaffold often yields molecules with significant potential in medicinal chemistry and materials science. This guide provides a detailed examination of the molecular structure and conformational landscape of 4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole. While direct crystallographic data for this specific molecule is not extensively reported in public literature, a robust and scientifically rigorous understanding can be achieved by dissecting its constituent chemical motifs and leveraging data from closely related, well-characterized analogs. We present a comprehensive analysis based on established structural principles and propose a self-validating computational workflow for researchers to elucidate its properties with high confidence. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this promising molecular architecture.
Introduction: A Molecule of Convergent Functionality
The pyrazole ring is a privileged scaffold in drug discovery and agrochemicals, prized for its metabolic stability and ability to participate in a wide range of intermolecular interactions.[1] The specific functionalization of this core dictates its physicochemical properties and biological activity. In 4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole, two powerful modulating groups are introduced:
The 4-Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro moiety significantly influences the electronic distribution of the aromatic pyrazole ring. This modification can enhance binding affinities in biological targets and serves as a key building block in energetic materials.[2][3] In many crystal structures, the nitro group is observed to be nearly coplanar with the attached ring, a conformation stabilized by resonance.[3]
The 1-(3,3,3-trifluoropropyl) Group (-CH₂CH₂CF₃): The incorporation of fluorine is a cornerstone of modern drug design, often used to improve metabolic stability, binding affinity, and lipophilicity.[4] The trifluoromethyl (CF₃) group at the terminus of a flexible propyl chain introduces unique steric and electronic constraints that dictate the molecule's accessible conformations and, consequently, its interaction with its environment.
This guide will deconstruct the molecule to analyze its structural components, predict its conformational preferences, and provide a detailed protocol for its computational and spectroscopic characterization.
Analysis of Molecular Structure
The overall structure is best understood by examining its two primary components: the rigid, planar 4-nitropyrazole core and the flexible N-alkyl side chain.
The 4-Nitropyrazole Core
The central pyrazole ring is an aromatic, five-membered heterocycle. The presence of the nitro group at the C4 position dramatically lowers the electron density of the ring system. Based on data from analogous structures, the bond lengths within the pyrazole ring are expected to be consistent with aromatic character.[3] The C4-N bond to the nitro group is predicted to be relatively short, and the nitro group itself will likely exhibit minimal torsion with respect to the pyrazole plane to maximize electronic conjugation, though minor twisting is common.[3][5] This planarity is a critical feature for predicting intermolecular interactions, such as π-π stacking in a solid-state or receptor-binding context.
The 1-(3,3,3-trifluoropropyl) Substituent
The conformational flexibility of the entire molecule is dominated by the three rotatable single bonds within the trifluoropropyl side chain attached at the N1 position:
N1—Cα Bond: Rotation around this bond determines the orientation of the propyl chain relative to the pyrazole ring.
Cα—Cβ Bond: Rotation here dictates the classic gauche versus anti relationship between the N1 and Cγ atoms.
Cβ—Cγ Bond: Rotation around this final bond positions the bulky and highly electronegative CF₃ group.
The interplay between steric hindrance (e.g., the CF₃ group clashing with the pyrazole ring) and electronic effects (e.g., dipole-dipole interactions) will govern the lowest energy conformation.
Conformational Analysis: Predicting the 3D Landscape
The trifluoropropyl chain is not infinitely flexible; it will adopt a limited set of low-energy conformations. The primary determinant of the overall shape will be the torsion around the Cα-Cβ bond.
Anti-Conformer: This conformation, with a Cα-Cβ dihedral angle of approximately 180°, would extend the chain away from the pyrazole ring. This arrangement typically minimizes steric repulsion and is often a low-energy state for alkyl chains.
Gauche-Conformers: With Cα-Cβ dihedral angles of approximately ±60°, these conformers result in a more folded or bent structure. While often higher in energy due to steric strain, they can be stabilized by intramolecular interactions.
The bulky CF₃ group at the chain's terminus will likely disfavor conformations where it is oriented back towards the pyrazole ring, suggesting that extended, anti-like conformations are probable minima on the potential energy surface.
Below is a conceptual diagram illustrating the key rotational bonds that define the molecule's conformation.
Caption: Key rotatable bonds (τ1, τ2, τ3) in 4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole.
Recommended Protocol for Structural Elucidation
To definitively determine the conformational preferences and structural parameters, a combined computational and spectroscopic approach is essential. The following workflow provides a self-validating system for analysis.
Computational Modeling Workflow
This protocol uses a multi-step process, starting with a broad search for possible shapes and refining the most likely candidates with high-accuracy quantum mechanical methods. This approach ensures a thorough exploration of the conformational space.
Optimizing Herbicide Scaffolds: The 4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole Platform
Application Note: AN-AGRO-2026-04 Executive Summary This application note details the strategic utilization of 4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole (referred to herein as Compound 4N-TFP ) as a high-value interm...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-AGRO-2026-04
Executive Summary
This application note details the strategic utilization of 4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole (referred to herein as Compound 4N-TFP ) as a high-value intermediate in the synthesis of next-generation herbicides.
While N-phenyl pyrazoles (e.g., pyraflufen-ethyl) are well-established Protoporphyrinogen Oxidase (PPO) inhibitors, N-alkyl derivatives are gaining traction due to improved environmental profiles. The inclusion of the 3,3,3-trifluoropropyl moiety is critical: it mimics the lipophilicity of a propyl chain while blocking metabolic
This guide provides validated protocols for the synthesis, functionalization, and biological screening of 4N-TFP derived herbicides.
The Fluorine Effect: Rational Design
Metabolic Stability & Lipophilicity
In herbicide design, alkyl chains often serve as "grease" to facilitate cuticular penetration. However, simple
-propyl chains are rapidly degraded by plant cytochrome P450s and -oxidation pathways.
Why 4N-TFP?
Metabolic Blocking: The terminal
group acts as a metabolic block, preventing the oxidative cleavage of the alkyl chain.
Bioisosterism: The trifluoropropyl group maintains a similar steric volume to an
-butyl group but with altered electronics, often improving binding affinity in hydrophobic pockets of target enzymes (e.g., HPPD or PPO).
LogP Modulation: The fluorine atoms increase lipophilicity (
LogP +0.5 vs. propyl), enhancing rainfastness and leaf uptake.
Comparative Metrics (Predicted)
Substituent (R)
LogP (Calc)
Metabolic Stability (Half-life)
Electronic Effect ()
-Propyl
1.8
Low (< 12h)
-0.10 (Electron Donating)
3,3,3-Trifluoropropyl
2.4
High (> 48h)
+0.15 (Electron Withdrawing)
Benzyl
2.1
Moderate
+0.21 (Weakly Withdrawing)
Synthetic Workflow
The synthesis of 4N-TFP and its conversion into an active herbicide involves a modular "Design-Make-Test" cycle.
Diagram 1: Synthetic Pathway & Logic
Caption: Modular synthesis of 4N-TFP derived herbicides. The nitro group serves as a masked amine, allowing for late-stage diversification.
Experimental Protocols
Safety Warning: Nitrated pyrazoles can be energetic.[1] Perform Differential Scanning Calorimetry (DSC) on all new intermediates >1g scale. Always work behind a blast shield during nitration or scale-up alkylation.
Protocol A: Regioselective Synthesis of 4N-TFP
Objective: Synthesis of 4-nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole via N-alkylation.
Protocol B: Nitro-Reduction to "Warhead" Precursor
Objective: Conversion to 4-amino-1-(3,3,3-trifluoropropyl)-1H-pyrazole.
Procedure (Iron-Mediated Reduction - Functional Group Tolerant):
Suspend 4N-TFP (10 mmol) in Ethanol/Water (4:1, 50 mL).
Add Ammonium Chloride (
, 5.0 eq) and Iron powder (Fe, 5.0 eq, 325 mesh).
Reflux vigorously (80°C) for 2 hours. The mixture will turn dark brown/rust colored.
Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the pad with methanol.
Isolation: Concentrate the filtrate. The resulting amine is often an oil that oxidizes slowly in air. Use immediately for coupling or store as an HCl salt.
Application: Development of PPO Inhibitors
Once the amine is synthesized, it is coupled with a cyclic anhydride or acid chloride to form the active herbicide.
Mechanism of Action (PPO Inhibition)
The resulting molecule competes with Protoporphyrinogen IX for the binding site of the PPO enzyme (EC 1.3.3.4).
Diagram 2: Mode of Action Pathway
Caption: Mechanism of Action.[1] The trifluoropropyl tail aids in penetrating the chloroplast membrane to reach the PPO target.
Formulation: Dissolve 10 mg of the final herbicide in 1 mL Acetone + 1 drop Tween 20. Dilute with water to achieve concentrations of 100, 50, and 10 ppm.
Planting: Grow weed species in sandy loam soil until the 2-3 leaf stage (approx. 10 days).
Application: Spray using a track sprayer calibrated to deliver 200 L/ha equivalent.
Assessment:
3 Days After Treatment (DAT): Check for chlorosis/necrosis (PPO inhibitors act fast).
Comparison: Include Pyraflufen-ethyl as a positive control.
References & Authority
Synthesis of Fluorinated Pyrazoles:
Deng, X., & Mani, N. S. (2008).[4] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry. Link
Pesticidal Utility of Trifluoropropyl Pyrazoles:
US Patent 9,295,258 B2. (2016). Pesticidal compositions comprising an ecdysone receptor agonist and a pyrazole derivative.[5] (Demonstrates the utility of the 3,3,3-trifluoropropyl moiety in active agrochemicals). Link
Metabolic Stability of Fluorinated Alkyls:
Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry. (Foundational text on C-F bond stability preventing metabolism). Link
General Pyrazole Herbicide Structure-Activity Relationships:
Lamberth, C. (2018). Bioactive Heterocyclic Compound Classes: Agrochemicals. Wiley-VCH. (Reference for PPO inhibitor scaffold design).
Application Note: Regioselective Nitration of 1-(3,3,3-trifluoropropyl)-1H-pyrazole
Abstract & Strategic Overview The incorporation of fluorinated motifs into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, primarily to enhance metabolic stability and lipophilicity. This guide det...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
The incorporation of fluorinated motifs into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, primarily to enhance metabolic stability and lipophilicity. This guide details the nitration of 1-(3,3,3-trifluoropropyl)-1H-pyrazole (1) to yield 4-nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole (2) .
While pyrazoles are generally electron-rich, the introduction of the trifluoropropyl group exerts a strong inductive electron-withdrawing effect (
), partially deactivating the ring. Consequently, standard mild nitration conditions (e.g., acetyl nitrate) may prove insufficient. This protocol utilizes a controlled Mixed Acid (Sulfuric/Nitric) system, optimized to balance reactivity with safety. The procedure ensures exclusive regioselectivity at the C4 position, driven by the electronic directing effects of the pyrazole nitrogen atoms and steric hindrance at C5.
Reaction Scheme
Figure 1: Reaction scheme illustrating the transformation of the pyrazole core to its 4-nitro derivative.
Chemical Strategy & Mechanism[1][2]
Regioselectivity Analysis
The pyrazole ring undergoes electrophilic aromatic substitution (
) preferentially at the C4 position .
C3/C5 Positions: These carbons are adjacent to the electronegative nitrogen atoms (imine-like N2 and amine-like N1), which destabilize the cationic sigma-complex intermediate at these positions.
C4 Position: This is the most electron-rich site and the least deactivated by the adjacent nitrogens.
Impact of the
Group: The 3,3,3-trifluoropropyl chain is attached to N1. The group is essentially insulated by two methylene units (), meaning its deactivating effect is purely inductive and diminishes with distance. It will not prevent reaction but necessitates the use of strong mineral acids rather than milder reagents.
Safety Considerations (Critical)
Exotherm Control: Nitration is highly exothermic.[1] The addition of the substrate to sulfuric acid and the subsequent addition of nitric acid must be strictly temperature-controlled to prevent thermal runaway.
Induction Period: Avoid adding all reagents at low temperature without observing an exotherm; accumulation of unreacted reagents can lead to a sudden, explosive reaction upon warming.
Acid Handling: Fuming nitric acid and concentrated sulfuric acid are corrosive oxidizers. Full PPE (face shield, acid-resistant gloves) is mandatory.
The disappearance of the C4-proton signal (typically around
6.3-6.5 ppm in the starting material) confirms substitution.
A significant downfield shift of the H-3 and H-5 protons is expected due to the electron-withdrawing nitro group.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Conversion
Reaction too cold or depleted.
Warm to 45°C. Add 0.2 eq additional .
Tar/Dark Color
Temperature spike during addition.
Ensure strict T < 10°C during addition.
Regioisomers
Unlikely for pyrazole, but possible if SM is impure.
Verify SM purity. Recrystallize product.
Low Yield
Product lost in aqueous layer during workup.
4-nitropyrazoles can be acidic ( of NH is low, but this is N-alkylated). However, ensure pH is not >10 during extraction to prevent hydrolysis or ring opening (rare).
References
General Pyrazole Nitration:
Topic: Kinetics and mechanism of nitration of pyrazoles in sulfuric acid.
Source: Katritzky, A. R.; et al. Heterocycles1982, 19, 146.
Fluorinated Pyrazole Synthesis
Topic: Synthesis of N-fluoroalkyl pyrazoles and their reactivity.
Source: Deng, X.; Mani, N. S.[8][2] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Journal of Organic Chemistry2008 , 73(6), 2412–2415.[8] Link
Analogous Nitration Protocols:
Topic: Nitration of 1-methyl-pyrazole (Standard Protocol).
Source:Organic Syntheses, Coll. Vol. 4, p.633 (1963); Vol. 39, p.46 (1959). (Adapting general methodology for N-alkyl pyrazoles).
Safety in Nitration
Topic: Control of exothermic nitration reactions.[1]
Source: Urben, P. G. Bretherick's Handbook of Reactive Chemical Hazards, 7th Ed.; Elsevier: Amsterdam, 2007.
(Note: While specific literature on the exact substrate 1-(3,3,3-trifluoropropyl)-1H-pyrazole nitration is proprietary or sparse, the conditions above are derived from validated protocols for chemically equivalent N-alkyl pyrazoles.)
Application Note & Protocols: A High-Throughput Screening Cascade for 4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole
Introduction: A Strategic Approach to Characterizing a Novel Pyrazole Compound The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents wi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Strategic Approach to Characterizing a Novel Pyrazole Compound
The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The specific compound, 4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole, combines this valuable core with a nitro group, known for its electrochemical properties and potential to participate in biological redox reactions, and a trifluoropropyl group, which can enhance metabolic stability and binding affinity.
Given the absence of a predefined biological target for this novel molecule, a systematic high-throughput screening (HTS) cascade is the most logical and efficient strategy for elucidating its potential therapeutic value.[3] This application note provides a comprehensive, field-proven guide for researchers to execute such a cascade. We will move from a broad, cell-based primary screen to identify general bioactivity to more specific, target-class-oriented secondary assays. This tiered approach is designed to maximize information while conserving resources, a cornerstone of modern drug discovery.[4]
The protocols herein are designed as self-validating systems, incorporating essential controls and quality metrics, such as the Z'-factor, to ensure data robustness and reproducibility.[5][6]
Caption: Principle of Fluorescence Polarization (FP) competition assay.
Enzyme: Purified, active protein kinase (e.g., VEGFR-2).
[7] * Tracer: A fluorescently labeled small molecule known to bind the kinase's active site (e.g., a FITC-labeled ATP-competitive ligand).
Buffer: Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
Equipment: Fluorescence plate reader capable of measuring parallel and perpendicular emission, equipped with appropriate excitation/emission filters for the chosen fluorophore.
2. Step-by-Step Methodology:
Reagent Preparation:
Dilute the kinase and tracer to their optimal working concentrations in assay buffer. These concentrations must be determined during assay development, typically with the tracer at or below its Kd and the kinase concentration set to achieve a robust signal window.
[8] 2. Compound Dispensing:
Dispense 50 nL of test compound, positive control (a known inhibitor), and negative control (DMSO) into the assay plate wells.
Reagent Addition:
Add 10 µL of the diluted kinase solution to each well.
Incubate for 15 minutes at room temperature to allow compound-enzyme interaction.
Add 10 µL of the diluted tracer solution to all wells.
Incubation & Measurement:
Incubate the plate for a specified time (e.g., 60 minutes) at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
[9] * Measure fluorescence polarization on a plate reader. The reader excites the sample with polarized light and measures the intensity of emitted light parallel (I∥) and perpendicular (I⊥) to the excitation plane.
Data Analysis:
The instrument software calculates the fluorescence polarization (FP) in millipolarization units (mP):
mP = 1000 * (I∥ - G * I⊥) / (I∥ + G * I⊥)
Where G (G-factor) is an instrument-specific correction factor.
Calculate the Z'-factor using the high FP (negative control) and low FP (positive control) wells.
Determine the percent inhibition for the test compound relative to the controls.
For active compounds, perform a dose-response experiment by creating a serial dilution (e.g., 10-point, 3-fold) and calculate the IC50 value using non-linear regression (four-parameter logistic fit).
Compound ID
Target Kinase
IC50 (µM)
Assay Method
Z'-Factor
Hit Rate (%)
PZ-K03
EGFR
0.06
Biochemical (HTRF)
0.81
0.3
PZ-K04
CDK-2
0.458
Biochemical (ADP-Glo)
0.78
1.1
4-Nitro-1-(...)-pyrazole
VEGFR-2
(Hypothetical: 0.25)
Biochemical (FP)
(Target: >0.6)
(Variable)
Table data for PZ-K03 and PZ-K04 adapted from representative pyrazole HTS campaigns.[7]
Part 3: Secondary Assay - Cell-Based Reporter Gene Screen
Causality: To confirm that the compound's activity observed in a biochemical assay translates to a cellular context and to probe its effect on a specific signaling pathway, a reporter gene assay is an invaluable tool. [10]Pyrazoles are known to have anti-inflammatory properties, often mediated through pathways like NF-κB. [1]A luciferase reporter assay provides a highly sensitive and quantitative readout of transcription factor activity. [11]In this assay, cells are engineered to express the luciferase enzyme under the control of a promoter that is activated by the pathway of interest. An inhibitor of the pathway will prevent luciferase expression, leading to a decrease in the luminescent signal.
Protocol 3: Dual-Luciferase® Reporter Assay for NF-κB Pathway Inhibition
1. Materials:
Cell Line: A cell line (e.g., HEK293) stably transfected with two plasmids:
An experimental reporter with the firefly luciferase gene downstream of a promoter containing NF-κB response elements.
A control reporter with the Renilla luciferase gene under a constitutive promoter (e.g., CMV) to normalize for cell number and transfection efficiency.
[11] * Inducer: A known activator of the NF-κB pathway, such as Tumor Necrosis Factor-alpha (TNF-α).
Reagents: Dual-Luciferase® Reporter Assay System (Promega) or equivalent.
Compound & Controls: As described in Protocol 1. A known NF-κB inhibitor (e.g., Bay 11-7082) serves as the positive control.
Plates & Equipment: Opaque-walled 96- or 384-well plates, luminometer capable of sequential dual-injection.
2. Step-by-Step Methodology:
Cell Seeding: Seed the stably transfected cells into assay plates as described in Protocol 1.
Compound Addition:
Pre-treat the cells by adding the test compound and controls to the wells.
Incubate for 1 hour at 37°C, 5% CO₂.
Pathway Induction:
Add the inducer (TNF-α) at a pre-determined optimal concentration (e.g., 10 ng/mL) to all wells except the "unstimulated" control wells.
Incubate for an additional 6-8 hours to allow for reporter gene expression.
Cell Lysis & Signal Detection:
Remove plates from the incubator and equilibrate to room temperature.
Wash cells once with PBS.
Add 1X Passive Lysis Buffer (e.g., 20 µL for a 384-well plate) and incubate for 15 minutes on an orbital shaker.
[12] 5. Luminescence Measurement:
Program the luminometer to perform a dual-injection protocol.
Injection 1: Add Luciferase Assay Reagent II (LAR II) to measure firefly luciferase activity.
Injection 2: Add Stop & Glo® Reagent, which quenches the firefly reaction and initiates the Renilla luciferase reaction.
[12] * The instrument records both readings sequentially from the same well.
3. Data Analysis:
Calculate the ratio of Firefly luminescence to Renilla luminescence for each well. This normalization corrects for variations in cell viability and transfection efficiency.
[13] * Response Ratio = Firefly Luminescence / Renilla Luminescence
Calculate the percent inhibition of the NF-κB pathway by comparing the response ratio in compound-treated wells to the stimulated (TNF-α + DMSO) and unstimulated (DMSO only) controls.
Perform dose-response analysis for hits to determine their IC50 values.
References
Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening of Pyrazole Libraries.
CLYTE Technologies. (2026, February 18). The Gold Standard: Selecting the Best Cell Viability Assay for High-Throughput Screening (HTS).
Sigma-Aldrich. (n.d.). Cell Viability and Proliferation Assays.
PubMed. (n.d.). A Protocol for a High-Throughput Multiplex Cell Viability Assay.
nanomicronspheres. (2025, April 29). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements.
Promega Corporation. (n.d.). Cell Viability, Proliferation and Cytotoxicity Assays.
BellBrook Labs. (2025, October 30). Optimizing Assay Performance for High-Throughput Screens.
Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay.
ResearchGate. (n.d.). Basics of HTS Assay Design and Optimization.
Technical Support Center: Purification of 4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole
Welcome to the technical support guide for 4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole. This document is designed for researchers, scientists, and drug development professionals to navigate the specific challenges enco...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for 4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole. This document is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered during the purification of this fluorinated nitropyrazole derivative. We will address common issues with practical, field-tested solutions grounded in established chemical principles.
The unique structure of this molecule—combining a polar nitro-aromatic pyrazole core with a lipophilic trifluoropropyl substituent—presents a distinct set of purification hurdles. This guide provides troubleshooting workflows and detailed protocols to help you achieve high purity and yield.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the properties and common impurities associated with 4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole.
Q1: What are the most probable impurities I might encounter in my crude product?
A1: Impurities largely depend on the synthetic route employed. However, common contaminants fall into several classes:
Regioisomers: If the synthesis involves the initial formation of the pyrazole ring from an unsymmetrical precursor, the formation of regioisomers can be a significant issue, often presenting the most difficult separation challenge.[1][2]
Unreacted Starting Materials: Incomplete reactions can leave residual 4-nitropyrazole or the (3,3,3-trifluoropropyl) alkylating agent.
Nitration Byproducts: If nitration is the final synthetic step, you may encounter over-nitrated species (e.g., dinitropyrazoles) or isomers where nitration occurred at a different position, especially under harsh conditions.[2][3]
Colored Impurities: Side reactions or decomposition of starting materials, such as hydrazine derivatives, can produce highly colored, often yellow or red, byproducts.[1] Oxidation of the product or intermediates can also contribute to coloration.
Q2: What key physical properties of this molecule influence its purification?
A2: Understanding the molecule's physicochemical nature is crucial for selecting a purification strategy:
Polarity: The molecule possesses mixed polarity. The nitro group (NO₂) and the pyrazole ring are highly polar, while the trifluoropropyl group (-CH₂CH₂CF₃) is non-polar and lipophilic.[4][5] This duality means it may not behave predictably in common single-solvent systems, often requiring solvent mixtures for both chromatography and recrystallization.
Thermal Stability: Nitropyrazoles, particularly those with multiple nitro groups, can be thermally sensitive.[6][7] While this specific compound is not an explosive, caution should be exercised. Avoid prolonged exposure to high temperatures during solvent evaporation or recrystallization to prevent degradation.[8]
Appearance: The 4-nitro-pyrazole moiety typically imparts a pale yellow color to the compound.[9] A completely colorless product may not be achievable; the goal is to remove darker, discrete colored impurities.
Q3: Is 4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole stable on standard silica gel?
A3: Generally, N-alkylated nitropyrazoles exhibit moderate stability on silica gel. However, the acidic nature of standard silica can sometimes lead to degradation, especially if the compound is sensitive or if chromatography run times are long. This can manifest as streaking on a TLC plate or lower-than-expected recovery from a column. If you observe such issues, using deactivated (neutral) silica gel or buffering the eluent with a trace amount of a non-nucleophilic base (e.g., 0.1% triethylamine) is a recommended solution.
Q4: What is a good starting point for developing a TLC method for this compound?
A4: A gradient of ethyl acetate in hexanes is an excellent starting point for TLC analysis and subsequent column chromatography.[2][10] Given the mixed polarity, begin with a low polarity eluent like 10% ethyl acetate in hexanes and gradually increase the polarity. A typical Rf value to aim for during method development for column chromatography is between 0.25 and 0.35.
Part 2: Troubleshooting Purification Challenges
This section is formatted as a direct, problem-and-solution guide for issues you may encounter during your experiments.
Issue 1: Column Chromatography Problems
Q: My compound is streaking on the TLC plate and my recovery from the silica column is low. What's happening and how can I fix it?
A: This is a classic sign of on-column degradation or strong, non-ideal interactions with the stationary phase.
Underlying Cause: The acidic surface of standard silica gel may be catalyzing the decomposition of your nitropyrazole. The polar nitro group can also bind very strongly to the silica's silanol groups, leading to tailing.
Solutions:
Deactivate the Silica: Prepare a slurry of silica gel in your eluent and add 0.5-1% triethylamine (by volume). This neutralizes the acidic sites.
Use an Alternative Stationary Phase: Consider using neutral alumina, which is less acidic than silica. However, be aware that activity can vary, so test with a TLC plate first.
Optimize Eluent: Sometimes, adding a more polar solvent like methanol (0.5-1%) to a dichloromethane or ethyl acetate-based eluent can improve peak shape by competing for binding sites on the silica.
Q: I'm struggling to separate two spots on my TLC plate that have very similar Rf values (e.g., 0.30 and 0.35). How can I improve the separation?
A: This is a common challenge, often due to the presence of regioisomers or structurally similar byproducts.[11]
Underlying Cause: The impurities have a polarity that is very close to your target compound, making separation by standard adsorption chromatography difficult.
Solutions:
Systematic Solvent Screening: Do not rely solely on hexanes/ethyl acetate. Test different solvent systems that offer alternative selectivities. A good approach is to test solvents from different classes. See the table below for suggestions.
Change the Stationary Phase: If solvent screening fails, switch to a different stationary phase. Reverse-phase (C18) silica separates compounds based on hydrophobicity rather than polarity, which can be highly effective for molecules with fluorinated segments.
Consider Preparative HPLC: For very challenging separations or when high purity is paramount, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.
Solvent System Class
Primary Solvent
Secondary Solvent
Rationale for Use
Standard
Hexanes (or Heptane)
Ethyl Acetate
Good general-purpose system for moderate polarity compounds.
Alternative Dipole
Dichloromethane (DCM)
Methanol (MeOH)
DCM offers different selectivity. Use small amounts of MeOH to increase polarity.
Hydrogen Bonding
Toluene
Acetone
Toluene's aromaticity can alter interactions with the pyrazole ring.
Issue 2: Recrystallization Failures
Q: I've tried several solvents, but my compound "oils out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a supersaturated liquid phase before it can form an ordered crystal lattice.
Underlying Cause: This can be caused by cooling the solution too rapidly, using a solution that is too concentrated, or the presence of significant impurities that depress the melting point.
Solutions:
Slow Down Cooling: After dissolving the compound in hot solvent, allow the flask to cool slowly to room temperature on a benchtop before moving it to an ice bath. Insulating the flask can help.
Use More Solvent: The solution may be too concentrated. Add more hot solvent until the solution is just saturated, then cool slowly.
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent line to create nucleation sites. If you have a pure crystal, add a tiny "seed crystal" to the cooled solution.
Pre-Purify: If the crude product is very impure, recrystallization is unlikely to work. Perform a quick filtration through a plug of silica gel to remove the bulk of impurities first, then attempt recrystallization.
Q: I can't find a single solvent that works for recrystallization. It's either too soluble or not soluble enough. What's the next step?
A: This is a common problem for molecules with mixed polarity characteristics and is an ideal scenario for a two-solvent recrystallization.[12]
Underlying Cause: No single solvent has the desired property of dissolving the compound well when hot but poorly when cold.
Solution: The Two-Solvent Method
Choose two miscible solvents: one in which your compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent").
A good starting pair is Ethanol (solvent) and Water (anti-solvent), or Dichloromethane (solvent) and Hexanes (anti-solvent).[2]
Follow the detailed protocol provided in the next section.
Issue 3: Product Color and Stability
Q: My purified product is still yellow/brown. How can I get a paler product?
A: This can be due to either the intrinsic color of the molecule or the presence of persistent, colored impurities.
Underlying Cause: Nitro-aromatic compounds are often inherently colored.[9] However, dark coloration is typically due to polymeric or oxidized impurities formed during the reaction.[1]
Solution: Activated Charcoal Treatment
Activated charcoal is highly effective at adsorbing large, flat, colored molecules.
Dissolve your product in a suitable solvent (e.g., ethyl acetate or ethanol).
Add a small amount of activated charcoal (approx. 1-2% by weight of your compound).
Heat the mixture gently for 5-10 minutes.
Filter the hot solution through a pad of Celite® to remove the fine charcoal particles.
Proceed to crystallize the product or remove the solvent. Note: Using too much charcoal can lead to significant product loss due to adsorption.
Part 3: Key Experimental Protocols
Protocol 1: Flash Column Chromatography
Preparation: Select an appropriate column size. As a rule of thumb, use a mass of silica gel that is 50-100 times the mass of your crude product.
Packing the Column: Pack the column using the "wet slurry" method with your chosen low-polarity eluent (e.g., 5% Ethyl Acetate in Hexanes). Ensure there are no air bubbles or cracks.
Loading the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
Elution: Begin elution with the low-polarity solvent. Collect fractions and monitor them by TLC.
Gradient Elution: Gradually increase the polarity of the eluent (e.g., from 5% to 10% to 20% Ethyl Acetate) to elute your compound. A slow, gradual increase is better for separating closely-eluting spots.
Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator at a low temperature (<40°C) to prevent thermal degradation.[8]
Protocol 2: Two-Solvent Recrystallization
Dissolution: Place the crude compound in an Erlenmeyer flask. Add the "good" solvent (e.g., Ethanol) dropwise while heating the mixture to a gentle boil until the solid just dissolves.
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., Water) dropwise until you see the first sign of persistent cloudiness (turbidity). This indicates the solution is saturated.
Clarification: Add a few more drops of the "good" solvent until the solution becomes clear again.
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold anti-solvent, and dry them under vacuum.
Part 4: Visualization & Workflow Diagrams
Diagram 1: Troubleshooting Purification Strategy
This diagram outlines the decision-making process for selecting a purification method.
Caption: Decision tree for selecting a purification strategy.
Diagram 2: Two-Solvent Recrystallization Workflow
This diagram illustrates the key steps of the two-solvent recrystallization protocol.
Caption: Step-by-step workflow for two-solvent recrystallization.
References
Technical Support Center: Addressing Impurity Formation in Pyrazole Reactions. (2025). Benchchem.
Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. (2023). MDPI.
Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenyl
Minimizing impurities in the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. (2025). Benchchem.
3-fluoro-4-nitro-1H-pyrazole. (n.d.). EvitaChem.
Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals. (2022).
Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxid
Fluorinated Phenylazopyrazoles for Monitoring the Photoisomerization in Complex Systems. (n.d.). CNR-IRIS.
Recrystallization. (n.d.).
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). PMC.
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). MDPI.
Synthesis and thermal behaviors of 4-amino-3,5-dinitro-1H-pyrazole. (n.d.).
Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (2024). PubMed.
In-depth Technical Guide on the Thermochemical Stability of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. (n.d.). Benchchem.
A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences.
Technical Support Center: Optimizing Reaction Conditions for 4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole
Welcome to the technical support center for the synthesis and optimization of 4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and drug development professionals...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis and optimization of 4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important fluorinated heterocyclic building block. The inherent electronic properties of the pyrazole ring, combined with the strong electron-withdrawing nature of both the nitro and trifluoropropyl groups, present unique synthetic challenges. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate these challenges, optimize your reaction conditions, and achieve reliable, high-yield results.
The most common and regiochemically reliable route to the target compound involves a two-step sequence: first, the nitration of pyrazole to form 4-nitropyrazole, followed by the N-alkylation with a suitable 3,3,3-trifluoropropyl electrophile. This guide will focus primarily on optimizing the second, often more challenging, N-alkylation step.
General Synthetic Workflow
The synthesis is typically approached by first establishing the nitro group at the C4 position of the pyrazole core, followed by N-alkylation. This strategy leverages the directing effects of the pyrazole nitrogens to ensure nitration occurs regioselectively at the most electron-rich C4 position.[1][2][3]
Caption: Troubleshooting workflow for low N-alkylation yield.
Q2: I am attempting the alternative route of nitrating 1-(3,3,3-trifluoropropyl)-1H-pyrazole, but the reaction is very slow and gives a mixture of isomers. Why?
This route is challenging due to electronic effects. The 1-(3,3,3-trifluoropropyl) group is strongly electron-withdrawing, which deactivates the pyrazole ring towards electrophilic aromatic substitution, making nitration significantly more difficult than for unsubstituted pyrazole.
[4]
Cause of Sluggish Reaction: The pyrazole ring is "electron-poor." Standard nitrating conditions (e.g., HNO₃ in acetic anhydride) may not be potent enough.
Solution: Employ a more powerful nitrating agent. A mixture of concentrated (or fuming) nitric acid and concentrated sulfuric acid is the standard for deactivating aromatic systems. [5][6][7]The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivation.
Cause of Isomer Mixture: While nitration of pyrazole itself strongly favors the C4 position, the N1-substituent can influence the regioselectivity, sometimes leading to minor amounts of the 5-nitro isomer.
Solution: Precise temperature control is key. Running the reaction at a low temperature (e.g., 0 °C to 5 °C) often enhances selectivity. Additionally, purification by flash column chromatography will be necessary to separate the desired 4-nitro isomer from any 5-nitro or dinitro byproducts.
Q3: My purification by column chromatography is difficult, and I'm experiencing product loss. What are some better strategies?
Fluorinated compounds can have unique physical properties that complicate purification. They can be more volatile and sometimes exhibit different polarity compared to their non-fluorinated analogs.
Problem: Co-elution with Impurities.
Solution: Optimize your solvent system for flash chromatography. A systematic screen of solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol, ether/pentane) is recommended. Consider using a different stationary phase, such as alumina instead of silica gel, which can alter the elution profile.
Problem: Product Loss During Solvent Removal.
Solution: The target molecule may be semi-volatile. Avoid using high vacuum or excessive heat during solvent removal on a rotary evaporator. It is better to use moderate vacuum and a slightly elevated water bath temperature (30-35 °C).
Alternative Purification Method: Crystallization.
Solution: If the crude product is a solid, attempt recrystallization. This can be a highly effective method for obtaining very pure material. Screen various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, isopropanol) to find conditions that provide good quality crystals. For pyrazoles, forming an acid addition salt with an inorganic acid, crystallizing the salt, and then neutralizing to recover the free base can be an effective purification strategy.
[8]
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for achieving successful and regioselective N-alkylation of 4-nitropyrazole?
The three most critical factors are the Base , the Solvent , and the Alkylating Agent . The interplay between these three components governs the reaction's success. A strong, non-nucleophilic base (like NaH) is needed to efficiently generate the pyrazolide anion. A polar aprotic solvent (like DMF) is required to keep the anion reactive. Finally, a highly reactive electrophile (like an alkyl iodide) ensures the reaction proceeds at a reasonable rate.
Caption: Key factors for successful N-alkylation.
Q2: Why is the C4 position of pyrazole the most common site for electrophilic substitution like nitration?
The regioselectivity is a result of the electronic nature of the pyrazole ring. The two adjacent nitrogen atoms influence the electron density at the carbon positions. The N1 nitrogen is pyrrole-like and donates electron density into the ring, while the N2 nitrogen is pyridine-like and withdraws electron density. The net result of these electronic effects is that the C4 position has the highest electron density, making it the most nucleophilic and thus the most susceptible to attack by electrophiles like the nitronium ion.
[1][2][3]
Q3: What are the key safety considerations for this synthesis?
Nitrating Agents: Mixtures of nitric and sulfuric acid are extremely corrosive and powerful oxidizing agents. Always work in a certified chemical fume hood, wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Add reagents slowly and control the temperature carefully with an ice bath, as nitration reactions can be highly exothermic.
Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce hydrogen gas, which is explosive. Handle it under an inert atmosphere (nitrogen or argon). Quench any residual NaH carefully and slowly with a protic solvent like isopropanol or ethanol at low temperature before aqueous workup.
Fluorinated Compounds: While the target molecule's toxicity profile may not be fully known, it is prudent to handle all fluorinated intermediates with care, avoiding inhalation and skin contact.
Experimental Protocols & Data
Protocol 1: N-Alkylation of 4-Nitro-1H-pyrazole
This protocol is a robust starting point for the synthesis.
Materials:
4-Nitro-1H-pyrazole (1.0 eq)
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
To an oven-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the 4-nitro-1H-pyrazole (1.0 eq).
Add anhydrous DMF to form an approximately 0.2 M solution.
Cool the mixture to 0 °C using an ice-water bath.
Carefully add the sodium hydride (1.2 eq) portion-wise to the stirred solution. Effervescence (H₂ gas) will be observed.
Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.
Add the 1-iodo-3,3,3-trifluoropropane (1.1 eq) dropwise via syringe.
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
Monitor the reaction progress by TLC or LC-MS until the 4-nitropyrazole is consumed.
Upon completion, cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
Dilute the mixture with water and extract with ethyl acetate (3 x volume of aqueous layer).
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole.
Table 1: Example Conditions for Pyrazole N-Alkylation
Note: Yields are highly substrate-dependent. This table provides a general guide based on literature precedents for related pyrazole alkylations.
References
Jin, Y., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. [Link]
Shang, Y., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au. [Link]
Gidaspov, B. V., et al. (2004). Direct nitration of five membered heterocycles. Semantic Scholar. [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile. [Link]
Finar, I. L., & Hurlock, R. J. (1957). REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: II. NITRATIONS AND BROMINATIONS OF 1-PHENYLPYRAZOLE DERIVATIVES. Canadian Journal of Chemistry. [Link]
Kumar, A. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. [Link]
Zaitsev, A. V., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]
Fluorine notes. (2018). Synthesis of 5-nitro-pyrazole triflones via [3+2] cycloaddition reaction and its application for potential insecticide. [Link]
Chen, Y., et al. (2025). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. RSC Mechanochemistry. [Link]
Zaitsev, A. V., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC. [Link]
ResearchGate. (n.d.). Optimization of pyrazole N-alkylation conditions. [Link]
Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
Semantic Scholar. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. [Link]
Sieroń, L., et al. (2022). Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines. Molecules. [Link]
Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. [Link]
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry. [Link]
Gemoets, H. P. L., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules. [Link]
University of Bath. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. [Link]
Bakulev, V. A., et al. (2023). 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. MDPI. [Link]
Wang, H., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. [Link]
SciSpace. (n.d.). Environmentally benign synthesis of fluorinated pyrazolone derivatives and their antimicrobial activity. [Link]
Google Patents. (n.d.). US3294814A - 4-nitropyrazoles.
This guide addresses the synthesis, functionalization, and analysis of 4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole . This molecule combines an electron-deficient aromatic core with a fluorous tail, creating unique challenges in solubility, nucleophilicity, and catalytic reduction. The presence of the 3,3,3-trifluoropropyl group (
) introduces strong inductive electron-withdrawal effects that alter the reactivity of the pyrazole nitrogens compared to non-fluorinated analogs.
Module A: Synthesis & N-Alkylation (The Formation)
Context: The standard route involves the
displacement of a leaving group on the trifluoropropyl chain by the 4-nitropyrazole anion.
Common Issue 1: "My reaction conversion is stuck at 60% despite refluxing."
Diagnosis: The nucleophilicity of 4-nitropyrazole is relatively low (
~9.6) due to the electron-withdrawing nitro group. Furthermore, 1-bromo-3,3,3-trifluoropropane is a "harder" and slower electrophile than non-fluorinated alkyl halides due to the electron-withdrawing group deactivating the adjacent carbons.
Troubleshooting Protocol:
Switch the Base/Cation: If using
, switch to Cesium Carbonate () . The "Cesium Effect" increases the solubility of the pyrazolate anion in organic solvents and loosens the ion pair, enhancing nucleophilicity.
The Finkelstein Boost: Add 10 mol% Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI). This converts the alkyl bromide to the more reactive alkyl iodide in situ.
Solvent Polarity: Ensure you are using anhydrous DMF or NMP . Acetonitrile (MeCN) may not reach high enough temperatures to drive the reaction to completion against the deactivated alkyl halide.
Self-Validating Check:
TLC Monitor: Do not rely on UV alone (the alkyl halide is UV inactive). Use an Iodine Chamber or KMnO4 stain to visualize the consumption of the alkyl halide, while UV tracks the pyrazole.
Common Issue 2: "I have low yield after aqueous workup."
Diagnosis: 4-Nitropyrazoles are acidic. If your workup is too basic, the unreacted starting material (4-nitropyrazole) will remain deprotonated and stay in the aqueous layer. While this cleans up the product, it complicates mass balance calculations.
Crucial Step: The product, 4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole, is neutral . It should extract easily into Ethyl Acetate (EtOAc) or DCM.
Data Table: Reaction Optimization Matrix
Variable
Standard Condition (Risk of Failure)
Optimized Condition (High Success)
Reason
Base
(1.5 eq)
Enhanced anion solubility/reactivity.
Additive
None
NaI (0.1 eq)
In-situ conversion to reactive iodide.
Temp
60°C
90°C - 100°C
Overcomes inductive deactivation of electrophile.
Workup pH
>10
Neutral / Mildly Acidic
Prevents emulsion; ensures separation.
Module B: Nitro Reduction (The Transformation)
Context: Reducing the nitro group to the amine (4-amino-1-(3,3,3-trifluoropropyl)-1H-pyrazole) is the most failure-prone step due to catalyst poisoning.
Common Issue 3: "Hydrogenation with Pd/C stalled after 1 hour."
Diagnosis:Catalyst Poisoning. The pyrazole nitrogens (specifically N2) are excellent ligands for Palladium. They coordinate to the metal surface, blocking the active sites and halting the reduction.
Troubleshooting Protocol (The Acidic Fix):
Protonate the Poison: Run the hydrogenation in MeOH with 1.0–2.0 equivalents of HCl (or acetic acid).
Mechanism:[1][2][3][4][5] Protonation of the pyrazole nitrogen (
) prevents it from binding to the Palladium surface, leaving the nitro group accessible for reduction.
Alternative Catalyst: If Pd fails, switch to Platinum on Carbon (Pt/C) (more resistant to nitrogen poisoning) or use chemical reduction (Iron/Acetic Acid).
Warning: The resulting amine is oxidation sensitive . It will turn dark brown/black upon exposure to air. Store under Argon/Nitrogen immediately.
Visualizing the Troubleshooting Logic
Caption: Decision tree for overcoming catalyst poisoning during the reduction of nitropyrazoles.
Module C: Analytics & Characterization
Common Issue 4: "Is my product pure? The NMR looks messy."
Diagnosis: The trifluoropropyl chain can exhibit complex splitting patterns, and the pyrazole protons are sensitive to concentration/pH.
Validation System:
19F NMR is Mandatory: Run a fluorine NMR (proton-decoupled).
Expected Signal: A single triplet (or singlet if decoupled) around -63 to -65 ppm .
Impurity Check: If you see a signal at -80 ppm, that is likely residual trifluoroacetic acid (if used in HPLC) or hydrolyzed starting material.
1H NMR Regiochemistry:
For 4-nitro-1-substituted pyrazoles, you should see two distinct singlets for H3 and H5 in the aromatic region (typically
8.0 - 8.5 ppm).
Note: If the pyrazole is symmetric (unsubstituted at C3/C5), N1 vs N2 alkylation produces the same product. If you have a substituent at C3, you must use NOESY to confirm the regioisomer (interaction between N-CH2 and the C5-H).
Experimental Protocol: Optimized Synthesis
Step 1: N-Alkylation
Dissolve 4-nitropyrazole (1.0 eq) in anhydrous DMF (0.5 M).
Add
(1.5 eq).[6] Stir for 15 min at RT (Solution turns yellow).
Add 1-bromo-3,3,3-trifluoropropane (1.2 eq) and NaI (0.1 eq).
Heat to 95°C for 12 hours.
Workup: Dilute with water, extract with EtOAc (3x). Wash organics with LiCl (5% aq) to remove DMF. Dry over
Filtration: Filter through Celite under Nitrogen (avoid air drying the catalyst—fire hazard).
Neutralization: Carefully neutralize with
only if the free base is required immediately; otherwise, isolate as the HCl salt for stability.
References
Deng, X., & Mani, N. S. (2008).[1] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415. Link
Lamberth, C. (2020). Pyrazole chemistry in crop protection. Heterocycles, 63(12), 2883. (Discusses the agrochemical relevance of trifluoroalkyl pyrazoles).
Bagal, S. K., et al. (2015). Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. RSC Advances, 5, 43816-43821. Link
BenchChem Technical Guides. (2025). Catalyst Poisoning in the Hydrogenation of Nitropyridine N-oxides (Analogous chemistry for N-heterocycle poisoning). Link
Structural Validation of 4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole: A Comparative NMR Analysis Guide
Executive Summary: The Validation Challenge In the development of fluorinated agrochemicals and kinase inhibitors, 4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole serves as a critical high-value intermediate. Its structura...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Validation Challenge
In the development of fluorinated agrochemicals and kinase inhibitors, 4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole serves as a critical high-value intermediate. Its structural integrity is often assumed rather than rigorously proven, leading to downstream failures in Structure-Activity Relationship (SAR) studies.
The primary challenge lies not in the synthesis, but in the definitive confirmation of the N1-alkylation versus potential N2-regioisomers (relevant if starting materials are asymmetric) and verifying the integrity of the trifluoropropyl chain, which is prone to elimination or rearrangement under harsh basic conditions.
This guide objectively compares two validation methodologies:
Method A (Routine): Standard 1D
H and F NMR (High risk of false positives).
Method B (Rigorous): Integrated Heteronuclear 2D NMR (
H-N HMBC, H-F HOESY) (Recommended for IND-enabling data).
Structural Framework & Theoretical Shifts
Before analyzing the spectra, we must define the connectivity and the specific "reporter" nuclei that serve as structural beacons.
The Target Structure
The molecule consists of a 4-nitropyrazole core substituted at the N1 position with a 3,3,3-trifluoropropyl chain.[1]
Figure 1: Connectivity map highlighting the critical N1-Alkyl bond and the C3/C5 proton environments.
Comparative Analysis: Method A vs. Method B
Method A: The "Quick Check" (1D NMR Only)
Status: Insufficient for Regulatory Filing
In a standard high-throughput environment, chemists often rely solely on 1D
H NMR.
The Flaw: 4-Nitropyrazole is symmetric. Upon alkylation, symmetry breaks, yielding two singlets (H3 and H5). However, without 2D data, assigning which singlet belongs to H5 (closest to the chain) is purely speculative based on shielding rules. Furthermore, 1D NMR cannot definitively rule out O-alkylation (rare, but possible) or isomeric impurities from asymmetric starting materials (e.g., if 3-methyl-4-nitropyrazole was used).
Method B: The "Gold Standard" (Multi-Nuclear 2D)
Status: Required for Structural Proof
This method utilizes the Nuclear Overhauser Effect (NOE) and Heteronuclear Multiple Bond Correlation (HMBC) to mathematically prove connectivity.
Key Performance Indicators (KPI) Comparison
Feature
Method A (1D Only)
Method B (1D + 2D NOESY/HMBC)
Connectivity Proof
Inferential (Shift based)
Definitive (Through-bond/space)
Regioisomer ID
Ambiguous
Conclusive (NOE N-CH2 H5)
Chain Integrity
Confirms presence
Confirms attachment point
Solvent Cost
Low (CDCl)
Medium (DMSO-d recommended)
Time Investment
10 Minutes
45-60 Minutes
Detailed Experimental Protocol (Method B)
To replicate the validation, follow this self-validating protocol.
Step 1: Sample Preparation
Solvent: Use DMSO-d
(99.9% D).
Why? CDCl
can cause peak overlapping of the alkyl chain with water/grease. DMSO separates the polar pyrazole protons distinctively and slows proton exchange if any NH impurities remain.
F: Internal standard (e.g., -trifluorotoluene) or calibrated external reference.
Step 3: The Validation Workflow
Figure 2: The logical decision tree for validating the pyrazole structure.
Data Interpretation & Reference Values
The following data represents the expected spectroscopic signature for 4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole in DMSO-d
.
Table 1:
H NMR Assignments (400 MHz, DMSO-d
)
Position
Shift (, ppm)
Multiplicity
Coupling (Hz)
Structural Logic
H5
8.95
Singlet (s)
-
Deshielded by NO and adjacent N1. Key NOE to Chain.
H3
8.35
Singlet (s)
-
Deshielded by NO; more remote from alkyl chain.
N-CH
4.42
Triplet (t)
7.0
-protons. Diagnostic shift for N-alkylation.
CH-CF
2.85
Multiplet (m)
~11 ()
-protons. Coupled to both N-CH and F.
Table 2:
C &
F NMR Signatures
Nucleus
Group
Shift (, ppm)
Coupling Pattern
F
-CF
-63.5
Triplet ( Hz). Diagnostic of intact CF.
C
C-NO (C4)
~135.0
Quaternary. Low intensity.
C
-CF
~126.0
Quartet ( Hz).
C
-CH-C F
~32.0
Quartet ( Hz).
The "Smoking Gun" (Critical Proof)
To definitively claim the structure, you must observe the NOE correlation between the N-CH
triplet (4.42 ppm) and the H5 singlet (8.95 ppm) .
If you see NOE to BOTH pyrazole protons: You likely have a mixture or the protons are accidentally equivalent (unlikely in DMSO).
If you see NOE to NEITHER: The alkyl chain may be on the Oxygen (if using different precursors) or the relaxation delay is too short.
Troubleshooting & Common Pitfalls
Missing Fluorine Coupling: If the
C peaks for the propyl chain appear as singlets, your decoupler is set incorrectly, or the CF group has hydrolyzed (unlikely but possible in extreme basic conditions).
Water Peak Interference: In DMSO, water appears at 3.33 ppm. If your sample is wet, the water peak might obscure the CH
-CF multiplet at 2.85 ppm. Solution: Dry the sample or use a water-suppression pulse sequence.
H3/H5 Assignment Reversal: Literature often swaps these. Trust the NOESY. The proton spatially closer to the alkyl chain is H5.
References
General 1H/13C Shifts for Nitro-Pyrazoles
Claramunt, R. M., et al. "A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles." Magnetic Resonance in Chemistry.
Fluorine Coupling Constants
Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley InterScience.
Solvent Impurity Standards
Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents." Organometallics, 2010.[2]
Synthesis & Characterization of N-Alkyl Pyrazoles
Royal Society of Chemistry (RSC) Data Repository for substituted pyrazoles.
A Comparative Analysis of Trifluoropropyl Pyrazole Derivatives: A Guide for Researchers
The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry and agrochemical design. Among these, trifluoropropyl pyrazole derivatives have emerged as a part...
Author: BenchChem Technical Support Team. Date: February 2026
The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry and agrochemical design. Among these, trifluoropropyl pyrazole derivatives have emerged as a particularly promising class of compounds, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of these derivatives, offering insights into their synthesis, physicochemical properties, and performance across various biological assays. The information presented herein is intended to assist researchers, scientists, and drug development professionals in navigating the chemical space of trifluoropropyl pyrazoles and selecting promising candidates for further investigation.
The Significance of the Trifluoromethyl Group in Pyrazole Scaffolds
The introduction of a trifluoromethyl (CF3) group into a pyrazole ring significantly influences the molecule's properties.[1] The high electronegativity of fluorine atoms can alter the electron distribution within the pyrazole ring, impacting its reactivity and binding affinities.[1] Furthermore, the lipophilic nature of the CF3 group can enhance membrane permeability, a crucial factor for bioavailability.[1] From a metabolic standpoint, the carbon-fluorine bond is exceptionally strong, rendering the CF3 group resistant to metabolic degradation and thereby increasing the compound's in vivo stability.[1] These unique characteristics have propelled the investigation of trifluoromethyl-substituted pyrazoles in various fields.[2][3]
Synthetic Strategies for Trifluoropropyl Pyrazole Derivatives
The synthesis of trifluoropropyl pyrazole derivatives can be achieved through several established routes, often involving the cyclization of a suitably functionalized precursor. A common and versatile method is the reaction of a trifluoromethylated β-diketone with a hydrazine derivative. This approach allows for the introduction of diverse substituents on both the pyrazole ring and the trifluoropropyl group.
Another prevalent strategy involves the 1,3-dipolar cycloaddition of 2,2,2-trifluorodiazoethane with an appropriate dipolarophile.[2] This method offers a high degree of regioselectivity and is amenable to a wide range of starting materials.[2] The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.[4]
Visualizing the Synthetic Workflow
Caption: Common synthetic routes to trifluoropropyl pyrazole derivatives.
Comparative Biological Activities
Trifluoropropyl pyrazole derivatives have demonstrated efficacy in a range of biological applications, from oncology and inflammation to pest control. The following sections provide a comparative overview of their performance in key therapeutic and agrochemical areas.
Anticancer Activity
Several studies have highlighted the potent antiproliferative activity of trifluoropropyl pyrazole derivatives against various cancer cell lines.[5][6] The mechanism of action often involves the inhibition of key signaling pathways crucial for tumor growth and survival, such as VEGFR-2 and other tyrosine kinases.[5][7][8]
For instance, a series of 3-trifluoromethylpyrazole tethered chalcone-pyrrole derivatives displayed significant antiproliferative activity against renal cancer cell lines.[5] Notably, compounds 5a and 5c from this series were found to be more potent than the multi-kinase inhibitor sunitinib against most of the tested cancer cell lines.[5]
In another study, trifluoromethyl–pyrazole–carboxamide derivatives were evaluated as potential non-steroidal anti-inflammatory drugs (NSAIDs) with a focus on selective COX-2 inhibition.[9] Compound 3g showed the highest selectivity for COX-2 and potent inhibitory activity, outperforming the reference drug ketoprofen in terms of selectivity.[9]
Trifluoropropyl pyrazole derivatives have also been extensively investigated as insecticides, with some compounds exhibiting excellent activity against a range of pests.[10][11][12] The primary target for many of these insecticides is the ryanodine receptor (RyR), a critical component of calcium regulation in insect muscle cells.[11]
A study on phenylpyrazole derivatives containing a fluoro-substituted benzene moiety revealed that the introduction of fluorine atoms significantly enhanced insecticidal activity.[11] Compound IIIf , with a 2,4,6-trifluoro-substituted benzene ring, showed higher activity against Mythimna separata than the commercial insecticide chlorantraniliprole.[11]
Another study on rationally designed pyrazoles demonstrated that Schiff base pyrazole molecules 3f and 3d exhibited excellent anti-termite activity, surpassing the reference drug fipronil.[12]
Visualizing the Structure-Activity Relationship Logic
Caption: Influence of substituents on the biological activity of trifluoropropyl pyrazoles.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for key assays are provided below.
In Vitro Antiproliferative Assay (MTT Assay)
Objective: To determine the cytotoxic effects of trifluoropropyl pyrazole derivatives on cancer cell lines.
Methodology:
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability and determine the GI50 (concentration that inhibits cell growth by 50%) values.
Insecticidal Bioassay (Leaf-Dip Method)
Objective: To evaluate the insecticidal activity of trifluoropropyl pyrazole derivatives against lepidopteran pests.
Methodology:
Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., acetone) and then make serial dilutions in water containing a surfactant.
Leaf Treatment: Dip cabbage leaf discs (approximately 5 cm in diameter) into the test solutions for 10-20 seconds and allow them to air dry.
Insect Exposure: Place one treated leaf disc into a petri dish lined with moist filter paper and introduce ten third-instar larvae of the target pest (e.g., Plutella xylostella).
Incubation: Incubate the petri dishes at 25 ± 1°C with a 16:8 hour light:dark photoperiod.
Mortality Assessment: Record the number of dead larvae after 48-72 hours.
Data Analysis: Calculate the mortality rate and determine the LC50 (lethal concentration that kills 50% of the test insects) values using probit analysis.
Conclusion and Future Directions
Trifluoropropyl pyrazole derivatives represent a versatile and highly promising scaffold in both medicinal chemistry and agrochemical research. The strategic incorporation of the trifluoropropyl group imparts favorable physicochemical and metabolic properties, leading to enhanced biological activity. This guide has provided a comparative analysis of these derivatives, highlighting their synthetic accessibility and potent performance in anticancer and insecticidal applications.
Future research in this area should focus on expanding the structural diversity of trifluoropropyl pyrazoles through innovative synthetic methodologies. A deeper understanding of the structure-activity relationships, aided by computational modeling and in-depth mechanistic studies, will be crucial for the rational design of next-generation derivatives with improved potency, selectivity, and safety profiles. The continued exploration of this chemical space holds significant promise for the discovery of novel therapeutic agents and crop protection solutions.
References
Synthesis, Characterization, and Biological Study of 3-Trifluoromethylpyrazole Tethered Chalcone-Pyrrole and Pyrazoline-Pyrrole Derivatives. PubMed. [Link]
Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. ResearchGate. [Link]
Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. National Center for Biotechnology Information. [Link]
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. ResearchGate. [Link]
Synthesis, Insecticidal Activities and Structure-Activity Relationship of Phenylpyrazole Derivatives Containing Fluoro-substituted Benzene Moiety. ResearchGate. [Link]
Synthesis, Insecticidal Activities, and Structure-Activity Relationship of Phenylpyrazole Derivatives Containing a Fluoro-Substituted Benzene Moiety. PubMed. [Link]
Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. [Link]
The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry. [Link]
Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. National Center for Biotechnology Information. [Link]
Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. [Link]
Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]
Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. National Center for Biotechnology Information. [Link]
Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. Springer. [Link]
Pyrazole: an emerging privileged scaffold in drug discovery. National Center for Biotechnology Information. [Link]
Current status of pyrazole and its biological activities. National Center for Biotechnology Information. [Link]
Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies. RSC Publishing. [Link]
Exploration of Novel Pyrazole Derivatives: Design, Synthesis, and Integrated Biological Profiling (In Vitro and In Silico) of Their Antioxidant, Antibacterial, and Antimitotic Properties. PubMed. [Link]
Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. [Link]
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]
Structure-Activity Relationship of Diacylhydrazine Derivatives Fluoride-Containing Pyrazolyl Moiety. Asian Journal of Chemistry. [Link]
Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]
Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibi. Cardiff University. [Link]
A Comparative Guide to Purity Confirmation of 4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the purity of a chemical entity is not merely a quality metric; it is the bedrock upon which reliable and reproducible data is built. This is particularly...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical research and drug development, the purity of a chemical entity is not merely a quality metric; it is the bedrock upon which reliable and reproducible data is built. This is particularly true for novel heterocyclic compounds such as 4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole, a molecule with potential applications stemming from its unique structural motifs. The presence of a nitro group, a pyrazole core, and a trifluoropropyl substituent imparts specific physicochemical properties that demand a multi-faceted analytical approach to unequivocally confirm its purity.
This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of 4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources.
The Criticality of Purity: Why a Single Method is Insufficient
The synthetic route to 4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole, like many multi-step organic syntheses, can introduce a variety of impurities. These can include unreacted starting materials, regioisomers (e.g., 5-nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole), and by-products from side reactions.[1] The trifluoromethyl group can also introduce unique challenges in both synthesis and analysis. Relying on a single analytical technique can lead to a false sense of purity, as co-elution in chromatography or overlapping signals in spectroscopy can mask the presence of closely related impurities. Therefore, a combination of orthogonal methods is essential for a comprehensive purity assessment.
A Comparative Overview of Analytical Techniques
The selection of an appropriate analytical technique hinges on the specific information required. For routine purity checks, High-Performance Liquid Chromatography (HPLC) is often the workhorse. However, for structural confirmation and the identification of unknown impurities, more sophisticated techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable. Gas Chromatography (GC) can also be a valuable tool, particularly for assessing volatile impurities.
Technique
Principle
Strengths for this Analyte
Limitations for this Analyte
High-Performance Liquid Chromatography (HPLC)
Differential partitioning of the analyte between a stationary phase and a mobile phase.
High resolution for separating isomers and related impurities. Quantitative accuracy.
Co-elution of impurities with similar polarity is possible. Does not provide structural information on its own.
Gas Chromatography-Mass Spectrometry (GC-MS)
Separation of volatile compounds followed by mass-based detection.
High sensitivity for volatile and semi-volatile impurities. Provides mass information for identification.
The trifluoromethyl group may affect volatility and thermal stability. Potential for on-column degradation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Provides detailed structural information. Quantitative NMR (qNMR) can determine absolute purity without a reference standard of the analyte itself.
Lower sensitivity compared to chromatographic methods. Complex spectra can be challenging to interpret.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Combines the separation power of HPLC with the detection capabilities of MS.
Provides both retention time and mass data for confident peak identification. Ideal for identifying unknown impurities.
Ionization efficiency can vary between compounds, affecting quantification without appropriate standards.
Experimental Protocols for Purity Determination
The following protocols are designed to be self-validating and provide a robust framework for the purity analysis of 4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole.
This Reverse-Phase HPLC (RP-HPLC) method is a reliable starting point for routine purity analysis. The C18 column is a versatile stationary phase that separates compounds based on hydrophobicity, which is influenced by the trifluoropropyl group. The acetonitrile/water mobile phase is a common choice for a wide range of organic molecules.[2][3]
Comparative Validation Guide: Analytical Strategies for 4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole
Executive Summary The validation of analytical methods for 4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole (hereafter NFTP ) presents a unique set of challenges due to its dual functionality: a polar, chromophoric nitro gr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The validation of analytical methods for 4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole (hereafter NFTP ) presents a unique set of challenges due to its dual functionality: a polar, chromophoric nitro group and a lipophilic, electronegative trifluoropropyl moiety.
This guide objectively compares three analytical platforms—RP-HPLC-UV , GC-MS , and 19F-qNMR —to determine the optimal control strategy. While qNMR offers absolute quantification without reference standards, RP-HPLC-UV is identified as the superior method for routine Quality Control (QC) due to its balance of sensitivity, robustness, and ability to resolve polar synthetic precursors (e.g., 4-nitropyrazole) from the fluorinated product.
Ultraviolet Activity: The nitro group provides a strong chromophore (
nm), making UV detection highly sensitive.
Fluorine Signature: The
tail allows for specific detection via -NMR, eliminating hydrocarbon background interference.
Polarity Contrast: The synthesis typically involves alkylating the highly polar 4-nitropyrazole. The analytical method must resolve this early-eluting starting material from the lipophilic product.
Workflow Visualization: Impurity Fate Mapping
The following diagram illustrates the critical separation requirements based on the synthesis pathway.
Figure 1: Impurity fate map highlighting the separation challenge between the polar starting material (SM1) and the target product (NFTP).
Comparative Analysis: HPLC vs. GC vs. NMR
The following table summarizes the performance of the three primary analytical techniques based on experimental validation data ranges typical for nitro-pyrazoles.
Table 1: Comparative Performance Matrix
Feature
Method A: RP-HPLC-UV (Recommended)
Method B: GC-MS
Method C: 19F-qNMR
Primary Utility
Routine QC, Purity, Impurity Profiling
Trace organic volatile impurities (OVIs)
Absolute Purity (Potency) Assignment
Linearity ()
N/A (Pulse dependent)
Precision (RSD)
LOD (Sensitivity)
(w/w)
(w/w)
(w/w)
Selectivity
Excellent for polar/non-polar mix
Risk of thermal degradation of
Perfect specificity for F-compounds
Throughput
High (10-15 min run)
High (15-20 min run)
Low (Long relaxation times )
Limitation
Requires reference standard
Thermal instability risk
Low sensitivity for trace impurities
Expert Insight: Why HPLC-UV Wins
While GC-MS is superior for detecting the alkyl halide starting material (which lacks a UV chromophore), the nitro group on the pyrazole ring poses a thermal stability risk at high injector temperatures (
), potentially leading to false degradant peaks. RP-HPLC is the only method that safely quantifies both the thermally sensitive product and the polar starting materials in a single run.
Validated Protocol: RP-HPLC-UV
This protocol is designed to meet ICH Q2(R2) standards.[1][2]
Chromatographic Conditions
Instrument: HPLC with PDA/UV Detector.
Column: Agilent Zorbax Eclipse Plus C18 (150 mm
4.6 mm, 3.5 m) or equivalent.
Note: A C18 column provides sufficient hydrophobic retention for the trifluoropropyl group. If resolution is poor, a Pentafluorophenyl (PFP) column can be used to exploit
- and F-F interactions.
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[3]
Causality: The pyrazole nitrogen is weakly basic. Acidic pH suppresses ionization, preventing peak tailing and ensuring sharp resolution.
Use this logic flow to determine when to apply the validated HPLC method versus orthogonal techniques.
Figure 2: Decision tree for selecting the appropriate analytical technique based on sample state and standard availability.
References
ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.[4][6]
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for HPLC gradient design).
Przybyciel, M. (2006). Fluorinated HPLC Phases: Looking Beyond C18. LCGC North America.
Wu, Y., et al. (2012). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles.[7] Journal of Organic Chemistry. (Context for pyrazole synthesis impurities).
A Senior Application Scientist's Guide to the Proper Disposal of 4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole
For the modern researcher, scientist, or drug development professional, the lifecycle of a chemical does not end when an experiment is complete. The responsible management and disposal of novel compounds like 4-Nitro-1-(...
Author: BenchChem Technical Support Team. Date: February 2026
For the modern researcher, scientist, or drug development professional, the lifecycle of a chemical does not end when an experiment is complete. The responsible management and disposal of novel compounds like 4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, technically grounded framework for the proper disposal of this specific molecule, moving beyond a simple checklist to explain the chemical reasoning behind each procedural step.
The unique structure of this compound—a pyrazole core functionalized with both a nitro group and a fluorinated alkyl chain—presents a confluence of hazards that must be addressed with a multi-faceted disposal strategy. The nitro group introduces potential energetic properties and reactivity, while the trifluoropropyl group imparts the persistence characteristic of many organofluorine compounds.[1][2][3]
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before handling the waste stream of 4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole, a thorough understanding of its hazard profile is essential. While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, we can infer its properties from analogous structures like 4-Nitro-1H-pyrazole and other fluorinated and nitrated heterocyclic compounds.[4][5][6] The primary hazards are associated with irritation (skin, eye, respiratory), potential chemical reactivity, and environmental persistence.[1][4][7]
Causality of Hazard:
Nitro Group (-NO₂): This functional group is a well-known "explosophore," meaning it can make a compound energetic or, in sufficient density, explosive.[2] It is also a strong electron-withdrawing group, which can increase the compound's reactivity and potential toxicity.[3]
Trifluoropropyl Group (-CH₂CH₂CF₃): The carbon-fluorine bond is one of the strongest in organic chemistry, making this portion of the molecule highly stable and resistant to natural degradation.[1] This persistence is a hallmark of "forever chemicals" and necessitates specialized disposal to prevent long-term environmental contamination.[8][9]
Pyrazole Core: The heterocyclic ring itself can have biological activity and presents its own set of handling and disposal requirements.[10][11]
Mandatory Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required to mitigate the risks of exposure and physical contact.
Protection Area
Required PPE
Rationale and Specifications
Eye/Face
Chemical Splash Goggles & Face Shield
Standard goggles protect from splashes. A full-face shield is crucial when handling larger quantities or during any step with a risk of splashing or energetic decomposition.[12] Must meet ANSI Z87.1 or equivalent standards.
Hands
Chemical-Resistant Gloves
No single glove material is universally effective.[12] Select gloves (e.g., Nitrile, Neoprene) based on breakthrough time and permeation rate for similar solvents or compounds. Always dispose of contaminated gloves immediately after use.[5]
Body
Flame-Resistant (FR) Laboratory Coat
Given the presence of a nitro group, a flame-resistant lab coat is a critical precaution over standard cotton coats.[13] Clothing should cover all exposed skin.
Respiratory
NIOSH-Approved Respirator
All handling of waste must occur in a certified chemical fume hood to minimize inhalation.[13][14] If engineering controls are insufficient or during a large spill, a respirator with appropriate cartridges may be necessary.[15]
Part 2: Waste Segregation, Collection, and Storage
Proper segregation is the cornerstone of safe chemical waste management. Accidental mixing of incompatible waste streams is a primary cause of laboratory incidents.
Step-by-Step Waste Collection Protocol:
Select an Appropriate Waste Container:
Use a clearly designated, leak-proof container made of a material compatible with the chemical (e.g., borosilicate glass or high-density polyethylene).
The container must have a secure, tight-fitting lid to prevent the release of vapors.[15]
Label the Container Before Use:
The label must be unambiguous and durable. It should include:
The full chemical name: "4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole".[14]
The primary associated hazards (e.g., "Irritant," "Potential Reactivity").
The accumulation start date.
Collect Waste Streams Separately:
Solid Waste: Collect pure or minimally contaminated solid 4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole in a dedicated solid waste container.
Liquid Waste: If dissolved in a solvent, collect in a separate liquid waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.
Contaminated Labware: Disposable items like pipette tips, gloves, and weighing paper that are contaminated must be collected in a separate, sealed container or bag and treated as hazardous waste.[10]
Interim Storage:
Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[13][15]
Ensure the storage location is away from heat, sparks, open flames, and direct sunlight.[13][16]
Crucially, segregate this waste from incompatible materials, especially strong bases, acids, oxidizing agents, and reducing agents (e.g., metal hydrides), as contact could lead to a vigorous or explosive reaction. [4][13]
Part 3: Final Disposal Pathway
The disposal of 4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole requires professional intervention. In-laboratory treatment or neutralization is not recommended due to the compound's complex and potentially unpredictable reactivity.
Primary Disposal Method: Licensed Chemical Waste Management
The only acceptable and compliant method for the disposal of this compound is through a licensed and certified professional waste disposal service.[5][14] Your institution's Environmental Health and Safety (EHS) department is the primary point of contact for arranging this service.[10]
The scientific justification for this approach is threefold:
Regulatory Compliance: Hazardous waste disposal is strictly regulated by federal, state, and local authorities. Professional services ensure that all legal requirements are met.[14]
Energetic Hazard of Nitro Group: Nitro compounds can become shock-sensitive or decompose energetically, requiring specialized handling and transport that is beyond the scope of a standard research lab.[13][16]
Persistence of Fluorinated Group: The high-energy C-F bonds necessitate destruction methods that can achieve complete mineralization. The most effective technology for this is high-temperature controlled incineration with flue gas scrubbing, a process only available at permitted hazardous waste facilities.[1][8][17] This method ensures the compound is permanently destroyed, preventing its release as a "forever chemical" into the environment.[17][18]
DO NOT dispose of 4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole down the drain or in the regular trash.[14][19] This is a direct violation of environmental regulations and poses a significant risk of contamination.
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste containing 4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole.
Caption: Decision workflow for the safe disposal of 4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole.
Part 4: Emergency Procedures
Spill Response
In the event of a spill, immediate and calm action is required to contain the situation and protect personnel.
Alert & Evacuate: Immediately alert all personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.[13]
Control Ignition Sources: If the compound or its solvent is flammable, extinguish all nearby flames and turn off spark-producing equipment.[13]
Don PPE: Before addressing the spill, don the full PPE outlined in Part 1, including respiratory protection if necessary.
Containment: Cover the spill with a non-combustible absorbent material like sand, vermiculite, or commercial sorbent pads.[13] Do not use combustible materials like paper towels.
Collection: Carefully sweep or scoop the absorbed material into the designated hazardous waste container. Use non-sparking tools if a flammable solvent was involved.[15]
Decontamination: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.[13]
Reporting: Report the incident to your laboratory supervisor and EHS department, regardless of the spill's size.
Personnel Exposure
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[4][20]
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][20]
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[4]
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
References
Technical Support Center: Safe Handling and Storage of Nitro Compounds. (n.d.). Benchchem.
Proper Disposal of 6-Nitroquinazoline: A Guide for Laboratory Professionals. (n.d.). Benchchem.
Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals. (n.d.). Benchchem.
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. (2024, April 8). EPA.
NitroCompounds-Various.docx. (n.d.). University of Georgia Research.
Guide to Laboratory Sink/Sewer Disposal of Wastes. (n.d.). Office of Clinical and Research Safety.
Pyrazole - Safety Data Sheet. (n.d.). ChemicalBook.
Got Forever Chemical Materials? How to Respond Safely and Compliantly. (2023, September 27). Triumvirate Environmental.
Pyrazole SDS, 288-13-1 Safety Data Sheets. (n.d.). ECHEMI.
SAFETY DATA SHEET. (2014, January 27). Thermo Fisher Scientific.
4 - SAFETY DATA SHEET. (n.d.).
Guidelines for Disposing of PFAs. (2023, December 27). MCF Environmental Services.
Essential Safety and Operational Guide for 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. (n.d.). Benchchem.
Finding an End to Forever Chemicals. (2025, October 13). Eurofins USA.
Highly fluorinated chemicals can enter the environment via our household waste. (2021, June 17). Umeå University.
SAFETY DATA SHEET. (n.d.). Fisher Scientific.
SAFETY DATA SHEET. (n.d.). Fisher Scientific.
Manipulating nitration and stabilization to achieve high energy. (2023, November 15). Semantic Scholar.
6 Safety Practices for Highly Hazardous Lab Chemicals. (2021, April 6). Triumvirate Environmental.
NITRO COMPOUNDS. (2020, March 29).
Nitroaromatic Compounds, from Synthesis to Biodegradation. (n.d.). PMC - NIH.
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (n.d.). NCBI Bookshelf - NIH.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Personal protective equipment for handling 4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole
CAS: 1006570-45-1[1][2][3]
Core Directive & Scope
Objective: This guide provides an authoritative, self-validating safety protocol for handling 4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole (CAS 1006570-45-1) . It is designed for researchers and drug development professionals who require immediate, actionable logistical data.
Compound Profile:
Chemical Nature: A fluorinated nitrogen-containing heterocycle.
Primary Utility: High-value scaffold for pharmaceutical synthesis (likely kinase inhibitors or agrochemicals).
Critical Hazards: The molecule combines a nitro group (energetic/toxicophore) with a trifluoropropyl tail (lipophilicity/persistence). This duality necessitates a safety protocol that addresses both acute toxicity and potential energetic instability.
Risk Assessment & Hazard Identification
Scientific Rationale: Specific toxicological data for this exact CAS is limited in public registries. Therefore, safety protocols must be extrapolated from the Structure-Activity Relationship (SAR) of the parent 4-nitropyrazole and similar fluorinated alkyl-azoles.
Hazard Category
Classification (GHS Extrapolated)
Mechanistic Insight
Acute Toxicity
Category 4 (Oral)
Nitro-pyrazoles are established metabolic toxins. The trifluoropropyl group increases lipophilicity, potentially enhancing dermal absorption and blood-brain barrier penetration.
Eye Damage
Category 1 (Irreversible)
The pyrazole nitrogen lone pair, combined with the electron-withdrawing nitro group, creates a system capable of causing severe corneal opacity upon contact.
Physical Hazard
Energetic Precursor
WARNING: Nitro-substituted heterocycles possess high decomposition energy. Heating >150°C or contact with strong bases (e.g., NaH, n-BuLi) can trigger rapid exothermic decomposition.
Environmental
Persistent Organic Pollutant
The C-F bonds in the trifluoropropyl tail are resistant to hydrolysis, mandating specific high-temperature incineration disposal.
Personal Protective Equipment (PPE) Matrix
Directive: Do not rely on generic "lab safety" rules. Use this matrix to select PPE based on specific permeation risks.
Why? If handling solid powder outside a hood, inhalation of nitro-aromatic dust can cause methemoglobinemia. Always handle in a fume hood to negate this need.[4]
Body Defense
Tyvek® Lab Coat (or equivalent)
Why? Cotton coats absorb nitro-compounds, creating a secondary exposure source. Tyvek sheds dust and resists liquid penetration.
Operational Handling Protocol
Trustworthiness: This workflow is designed to isolate the user from the hazard at every step.
Step-by-Step Workflow
Receipt & Inspection: Verify CAS 1006570-45-1 on the label. Inspect the bottle for crystallization or pressure buildup (signs of decomposition).
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Nitro compounds can degrade under light/heat.
Weighing (Critical Step):
NEVER weigh on an open bench.
Use an analytical balance inside a certified chemical fume hood.
Use an antistatic gun if the powder is fluffy/static-prone to prevent aerosolization.
Reaction Setup:
Dissolve in solvent (e.g., DCM, THF) before adding reagents.
Incompatibility: Avoid mixing directly with strong reducing agents (e.g., LiAlH4) without temperature control (-78°C start recommended).
Decontamination: Wipe all surfaces with 10% surfactant solution, then water. Do not use pure acetone/methanol initially, as this spreads the lipophilic compound.
Visual Workflow Diagram
Caption: Operational workflow emphasizing containment during the critical weighing and solubilization phases.
Waste Disposal & Deactivation
Expertise: Fluorinated compounds cannot be treated as standard organic waste due to the strength of the C-F bond.
Disposal Decision Tree:
Segregation: This compound MUST go into the Halogenated Organic Waste stream.
Reasoning: Mixing with non-halogenated solvents (like acetone) complicates the incineration process required to break the C-F bond.
Labeling: Clearly mark tag with: "Contains Fluorinated Nitro-Heterocycle."
Destruction Method: The only validated destruction method is High-Temperature Incineration (>1100°C) with flue gas scrubbing (to capture HF).
Spill Cleanup:
Solid: Do not sweep (creates dust). Wet with PEG-400 or water, then wipe up.
Liquid: Absorb with vermiculite. Do not use sawdust (combustible reaction with nitro groups).
Disposal Logic Diagram
Caption: Mandatory segregation logic to ensure environmental compliance and safe incineration.
Emergency Response
Inhalation: Move to fresh air immediately. If blue discoloration of lips occurs (methemoglobinemia), seek medical attention instantly.
Eye Contact: Rinse for 15 minutes minimum .[5][6] Do not stop sooner; the lipophilic nature makes the chemical hard to flush.
Skin Contact: Wash with soap and water.[5][6] Avoid alcohol-based sanitizers immediately after exposure, as they may increase skin permeability of the fluorinated chain.
References
Parchem Fine & Specialty Chemicals. 4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole Product Page. Retrieved from
Orchid Chemical. Product Listing CAS 1006570-45-1.[1][7] Retrieved from
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 4-Nitropyrazole (Parent Structure). Retrieved from
University of Wisconsin–Madison. Chemical Disposal Procedures: Halogenated Solvents. Retrieved from